Milademetan tosylate hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJOGWGXMTUHPW-CIPNXXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44Cl2FN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rise and Stumble of a p53 Reactivator: A Technical Guide to the Discovery and Development of Milademetan Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan tosylate hydrate, a potent and selective oral small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction, has been the subject of extensive preclinical and clinical investigation. Developed to reactivate the tumor suppressor p53 in cancers harboring wild-type TP53 and MDM2 amplification, milademetan has demonstrated a clear mechanism of action and shown early promise in various solid tumors. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of milademetan, presenting key data, experimental methodologies, and the underlying biological pathways. Despite promising initial results, the pivotal Phase 3 MANTRA trial in dedifferentiated liposarcoma did not meet its primary endpoint, leading to a re-evaluation of its developmental path. This document serves as a detailed resource for researchers and drug development professionals interested in the trajectory of MDM2 inhibitors and the complexities of targeting the p53 pathway.
Introduction: The Rationale for MDM2 Inhibition
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing oncogenesis by inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2][3] In approximately 50% of human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive function.[1][2] However, in many cancers with wild-type TP53, the p53 protein is functionally inactivated through other mechanisms.[2] One of the most prominent mechanisms is the overexpression of MDM2, an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[1][4][5][6][7]
Amplification of the MDM2 gene is observed in a variety of cancers, including liposarcomas, and leads to the overexpression of the MDM2 protein.[1][4][5][8] This overexpression results in the suppression of p53 activity, creating a "p53-null" phenotype even in the presence of a wild-type TP53 gene.[1][5] This understanding forms the basis for the therapeutic strategy of inhibiting the MDM2-p53 interaction. A small-molecule inhibitor that blocks this interaction could prevent p53 degradation, restore its transcriptional activity, and thereby trigger p53-mediated tumor cell apoptosis.[6][9][10]
This compound (formerly known as RAIN-32, RG7388, and DS-3032b) is an orally available, potent, and selective inhibitor of the MDM2-p53 interaction.[6][11][12] Preclinical studies demonstrated its ability to reactivate p53 and induce apoptosis in cancer cell lines with wild-type TP53 and MDM2 amplification.[2][7][13]
Mechanism of Action: Restoring p53 Function
Milademetan functions by binding to MDM2 and preventing its interaction with p53.[6][9][10] This disruption inhibits the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA).[5][14][15] The ultimate outcome is the induction of apoptosis in tumor cells that are dependent on MDM2 overexpression for their survival.[6]
Preclinical Development and Experimental Protocols
In Vitro Studies
-
Cell Line Proliferation Assays: Milademetan was tested against a variety of cancer cell lines with and without TP53 mutations.[5]
-
Methodology: Cancer cell lines were cultured in appropriate media and treated with increasing concentrations of milademetan. Cell viability was assessed at various time points (e.g., 24, 48, 72 hours) using standard assays such as MTT or CellTiter-Glo. IC50 values were calculated to determine the concentration of milademetan required to inhibit 50% of cell growth.
-
Key Findings: Milademetan demonstrated potent anti-proliferative activity in a dose- and time-dependent manner in neuroblastoma cell lines with wild-type TP53, with IC50 values in the nanomolar range (e.g., 21.9 nM in SK-N-SH, 17.7 nM in SH-SY5Y after 72 hours). It also showed potent activity against MDM2-amplified, TP53-wildtype laboratory models.[4]
-
-
Mechanism of Action Confirmation: Western blot analysis was used to confirm the on-target effect of milademetan.
-
Methodology: TP53 wild-type cancer cell lines (e.g., MKL-1, WaGa, PeTa) were treated with milademetan (e.g., 100 nM).[7] Cell lysates were collected at different time points and subjected to SDS-PAGE and western blotting using antibodies against p53, p21, PUMA, and cleaved PARP.
-
Key Findings: Treatment with milademetan led to a time-dependent accumulation of p53 protein and its downstream targets p21 and PUMA.[5][7] Increased levels of cleaved PARP, a marker of apoptosis, were also observed, confirming that milademetan induces an apoptotic response.[7]
-
In Vivo Studies
-
Xenograft Models: The anti-tumor activity of milademetan was evaluated in vivo using patient-derived xenograft (PDX) and cell-line-derived xenograft models.
-
Methodology: Nude mice were subcutaneously implanted with human cancer cells (e.g., neuroblastoma cells with functional TP53) or PDX tumors.[5][15] Once tumors reached a specified size, mice were treated with oral milademetan (e.g., 25, 50, 100 mg/kg daily) or vehicle control.[14][15] Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.
-
Key Findings: Oral administration of milademetan significantly reduced tumor growth in multiple xenograft models, including those derived from lung adenocarcinoma and gastric cancer.[5] In a neuroblastoma xenograft model, a 50 mg/kg oral dose delayed tumor growth and improved survival.[14][15]
-
Clinical Development Program
The clinical development of milademetan has progressed through Phase 1, 2, and 3 trials, primarily focusing on patients with advanced solid tumors harboring MDM2 amplification and wild-type TP53.
Phase 1 First-in-Human Trial (NCT01877382)
-
Study Design: This was a dose-escalation study in patients with advanced solid tumors or lymphomas to determine the recommended Phase 2 dose and schedule.[2][16] The study evaluated both extended/continuous and intermittent dosing schedules.[2][16]
-
Key Objectives: The primary objective was to assess safety and tolerability and to determine the maximum tolerated dose.[2][16] Secondary objectives included evaluating preliminary anti-tumor activity.[2]
-
Results: A total of 107 patients were enrolled.[2][16] The study established a recommended dose and schedule of 260 mg once daily on an intermittent schedule (days 1-3 and 15-17 every 28 days, i.e., 3/14 days).[2] This intermittent dosing schedule was found to mitigate dose-limiting hematologic adverse events, particularly thrombocytopenia, while maintaining clinical activity.[2][12] In the subgroup of patients with dedifferentiated liposarcoma (DDLPS), the disease control rate was 58.5% and the median progression-free survival (PFS) was 7.2 months.[2]
| Phase 1 Efficacy in Dedifferentiated Liposarcoma (DDLPS) | |
| Endpoint | Result (n=53) |
| Objective Response Rate (ORR) | 3.8% |
| Disease Control Rate (DCR) | 58.5% |
| Median Progression-Free Survival (mPFS) | 7.2 months |
| mPFS with Recommended Intermittent Schedule (n=16) | 7.4 months |
| Source: Journal of Clinical Oncology, 2023.[2] |
| Phase 1 Grade 3/4 Drug-Related Adverse Events (All Patients, N=107) | |
| Adverse Event | Frequency |
| Thrombocytopenia | 29.0% |
| Neutropenia | 15.0% |
| Anemia | 13.1% |
| Source: Journal of Clinical Oncology, 2023.[2] |
Phase 2 Basket Trial (MANTRA-2, NCT05012397)
-
Study Design: A single-arm, open-label basket study to evaluate the safety and efficacy of milademetan in patients with advanced or metastatic solid tumors with MDM2 gene amplification (copy number ≥ 8) and wild-type TP53.[17][18] The primary endpoint was the objective response rate (ORR).[4][5][17]
-
Results: In a cohort of 40 patients (31 with centrally confirmed molecular testing), the best overall response was 19.4% (6/31), with one confirmed partial response (3.2%) and five unconfirmed partial responses.[4][5] The median PFS was 3.5 months.[4][5] While milademetan showed a manageable safety profile and achieved responses in various refractory tumors, the tumor reductions were often short-lived.[4][5] Enrollment in this trial was suspended in May 2023.[19]
| MANTRA-2 Phase 2 Efficacy Results | |
| Endpoint | Result (n=31) |
| Best Overall Response | 19.4% |
| Confirmed Objective Response Rate (ORR) | 3.2% |
| Median Progression-Free Survival (mPFS) | 3.5 months |
| Source: Clinical Cancer Research, 2025.[4][5] |
| MANTRA-2 Grade 3/4 Adverse Events |
| Thrombocytopenia |
| Neutropenia |
| Anemia |
| Leukopenia |
| Diarrhea |
| Source: Clinical Cancer Research, 2025.[4][5] |
Phase 3 Pivotal Trial (MANTRA, NCT04979442)
-
Study Design: A randomized, multicenter, open-label trial comparing milademetan to the standard-of-care agent trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma (DDLPS) who had progressed on prior systemic therapy.[11][17] Approximately 175 patients were randomized 1:1.[11][17] The primary endpoint was progression-free survival (PFS) by blinded independent central review.[11][17]
-
Results: The MANTRA trial did not meet its primary endpoint.[11][20] There was no significant difference in median PFS between the two arms.[21] Based on these results, the company announced it would not pursue further development of milademetan in DDLPS.[11]
| MANTRA Phase 3 Efficacy Results (DDLPS) | ||
| Endpoint | Milademetan | Trabectedin |
| Median Progression-Free Survival (mPFS) | 3.6 months | 2.2 months |
| Hazard Ratio (HR) | 0.89 (p=0.53) | |
| Median Overall Survival (mOS) | 9.5 months | 10.2 months |
| Confirmed Objective Response Rate (ORR) | 4.7% | 3.4% |
| Source: ESMO Congress 2023, Rain Oncology Press Release.[11][20][21] |
| MANTRA Phase 3 Treatment-Emergent Adverse Events (TEAEs) | ||
| Adverse Event (Any Grade) | Milademetan | Trabectedin |
| Nausea | 62.8% | 58.2% |
| Thrombocytopenia | 60.5% | 24.1% |
| Neutropenia | 41.9% | 35.4% |
| Grade 3/4 TEAEs | ||
| Thrombocytopenia | 39.5% | 13.9% |
| Neutropenia | 25.6% | 25.3% |
| Anemia | 18.6% | 17.7% |
| Dose Reductions due to AEs | 44.2% | 29.1% |
| Discontinuation due to AEs | 11.6% | 19.0% |
| Source: ESMO Congress 2023, Rain Oncology Press Release.[11][21] |
Future Directions and Conclusion
The development of this compound highlights both the promise and the challenges of targeting the MDM2-p53 pathway. While the drug demonstrated a clear mechanism of action and encouraging activity in early-phase trials, particularly in DDLPS, the pivotal Phase 3 MANTRA trial did not confirm a clinical benefit over standard of care in this patient population.[11][21]
The manageable safety profile achieved with an intermittent dosing schedule represents a significant advancement for the class of MDM2 inhibitors, which have historically been challenged by on-target hematologic toxicities.[2][12] However, the lack of durable responses in the Phase 2 basket trial and the negative outcome of the Phase 3 trial suggest that monotherapy with an MDM2 inhibitor may be insufficient for sustained tumor control in heavily pretreated, advanced cancers.[4][5]
Future efforts in this field may focus on combination strategies. For instance, the planned MANTRA-4 trial was designed to evaluate milademetan in combination with the anti-PD-L1 antibody atezolizumab.[11][22][23] Additionally, further biomarker refinement beyond MDM2 amplification may be necessary to identify patient populations most likely to derive a durable benefit from p53 reactivation.[5] The journey of milademetan provides valuable lessons for the future development of drugs targeting fundamental cancer pathways.
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. google.com [google.com]
- 4. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. milademetan tosylate - My Cancer Genome [mycancergenome.org]
- 7. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Milademetan Tosylate | C37H42Cl2FN5O7S | CID 89051543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
- 16. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Trials [rainoncology.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Milademetan in Advanced/Metastatic Solid Tumors [clin.larvol.com]
- 20. onclive.com [onclive.com]
- 21. Single-agent milademetan does not improve outcomes in liposarcoma [dailyreporter.esmo.org]
- 22. Pipeline [rainoncology.com]
- 23. biospace.com [biospace.com]
Chemical structure and properties of Milademetan tosylate hydrate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan (also known as RAIN-32 or DS-3032b) is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1][2][3][4] By disrupting this critical protein-protein interaction, Milademetan prevents the MDM2-mediated degradation of the tumor suppressor protein p53, leading to the reactivation of the p53 signaling pathway. This restoration of p53 function can induce cell cycle arrest, senescence, and apoptosis in cancer cells harboring wild-type TP53.[4][5][6][7][8] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Milademetan tosylate hydrate.
Chemical Structure and Properties
Milademetan is a complex spirooxindole derivative. The tosylate hydrate is the salt form used in clinical development.
Table 1: Chemical and Physical Properties of Milademetan and its Salts
| Property | Milademetan | Milademetan Tosylate | This compound |
| Synonyms | DS-3032, RAIN-32 | DS-3032b, Milademetan tosylate | DS-3032b tosylate hydrate |
| CAS Number | 1398568-47-2[7] | 1398569-75-9[7][9] | 2095625-97-9[7][8] |
| Molecular Formula | C₃₀H₃₄Cl₂FN₅O₄[10] | C₃₇H₄₂Cl₂FN₅O₇S[9][11] | C₃₇H₄₄Cl₂FN₅O₈S[8] |
| Molecular Weight | 618.53 g/mol [3][7] | 790.7 g/mol [11] | 808.74 g/mol [8] |
| Appearance | White to light yellow solid[4] | Data not available | Solid[12] |
| Solubility | Soluble in DMSO[4] | Data not available | Soluble in water, DMSO, methanol, and ethanol[6][13] |
| Storage | Store at -20°C[4] | Data not available | Store at -20°C (powder) or -80°C (in solvent)[12] |
Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transcriptional activation domain, thereby promoting its degradation.[12] In many cancers with wild-type TP53, the MDM2 gene is amplified, leading to overexpression of the MDM2 protein and subsequent inactivation of p53.[1][14]
Milademetan is designed to fit into the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This inhibition stabilizes p53, allowing it to accumulate in the nucleus, and activate the transcription of its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[6][9]
Preclinical and Clinical Data
Milademetan has undergone extensive preclinical and clinical evaluation.
Preclinical Data
-
In vitro: Milademetan has demonstrated potent anti-proliferative activity in various cancer cell lines with wild-type TP53 and MDM2 amplification.[3] It has been shown to induce G1 cell cycle arrest, senescence, and apoptosis in neuroblastoma cells.[5][6] Treatment with Milademetan leads to the stabilization of p53 and increased expression of p53 target genes, including CDKN1A (p21) and BAX.[6]
-
In vivo: In xenograft models of neuroblastoma with functional p53, oral administration of Milademetan delayed tumor growth and improved survival.[6]
Clinical Trial Data
Milademetan has been evaluated in several clinical trials for various solid tumors and lymphomas.
Table 2: Summary of Key Clinical Trial Data for Milademetan
| Trial Phase | Patient Population | Dosing Regimen | Key Efficacy Results | Common Grade 3/4 Adverse Events | Reference |
| Phase I | Advanced solid tumors or lymphomas | 260 mg once daily on days 1-3 and 15-17 every 28 days | Disease Control Rate: 45.8% (all cohorts); 58.5% (dedifferentiated liposarcoma). Median Progression-Free Survival: 4.0 months (all cohorts); 7.2 months (dedifferentiated liposarcoma) | Thrombocytopenia (29.0%), Neutropenia (15.0%), Anemia (13.1%) | [2] |
| Phase I (Japanese patients) | Solid tumors | 60, 90, or 120 mg once daily on days 1-21 every 28 days | Stable disease in 7 out of 16 patients (43.8%) | Decreased platelet count, Nausea | [15] |
| Phase II (MANTRA-2) | Advanced MDM2-amplified, TP53-WT solid tumors | 260 mg once daily on days 1-3 and 15-17 every 28 days | Best Overall Response: 19.4%. Median Progression-Free Survival: 3.5 months | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | [3][13] |
| Phase III (MANTRA) | Dedifferentiated liposarcoma | Randomized against trabectedin | Did not meet primary endpoint of improved progression-free survival | Dose reductions in 44.2% of patients | [16] |
Experimental Protocols
The following are representative protocols for key experiments to evaluate the activity of Milademetan.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for Milademetan is complex and typically held as proprietary information. However, the general synthetic approach involves a multi-step process culminating in the formation of the spirooxindole core, followed by amidation and salt formation. A key step is a 1,3-dipolar cycloaddition reaction to construct the pyrrolidine ring with the desired stereochemistry.[15]
MDM2-p53 Interaction Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the ability of Milademetan to inhibit the binding of p53 to MDM2.
Materials:
-
Recombinant human MDM2 protein (tagged with a FRET donor, e.g., terbium cryptate)
-
Biotinylated p53-derived peptide (e.g., p53 peptide 1-15)
-
Streptavidin-XL665 (FRET acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of Milademetan in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted Milademetan or DMSO (vehicle control).
-
Add the MDM2-terbium conjugate to each well.
-
Add the biotinylated p53 peptide and streptavidin-XL665 mixture to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (cryptate) and ~665 nm (XL665).
-
Calculate the FRET ratio (665 nm / 620 nm) and plot against the log of Milademetan concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Milademetan.
Materials:
-
Cancer cell line of interest (e.g., SJSA-1, an osteosarcoma cell line with MDM2 amplification)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Milademetan (and a DMSO vehicle control) and incubate for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with Milademetan as described above
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with Milademetan.
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the proportion of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line treated with Milademetan
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest cells after Milademetan treatment.
-
Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for p53 and p21
This technique is used to detect the protein levels of p53 and its downstream target p21.
Materials:
-
Cancer cell line treated with Milademetan
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p53 and p21
-
Secondary antibody conjugated to HRP
-
Protein electrophoresis and transfer equipment
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53 and p21 protein levels is expected following Milademetan treatment.[6][9]
Conclusion
This compound is a promising therapeutic agent that targets the MDM2-p53 axis, a critical pathway in cancer development and progression. Its ability to reactivate p53 in tumors with wild-type TP53 provides a clear mechanism of action. While clinical trial results have been mixed, with notable activity in some patient populations but failure to meet the primary endpoint in a Phase III trial for dedifferentiated liposarcoma, research into its potential in other cancer types and in combination with other therapies is ongoing. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this class of compounds.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milademetan | 1398568-47-2 [chemicalbook.com]
- 5. protocols.io [protocols.io]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. igbmc.fr [igbmc.fr]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Milademetan Tosylate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as RAIN-32 or DS-3032b) is an orally available, selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2][3] In many cancers that retain wild-type TP53, the tumor-suppressing function of the p53 protein is abrogated by overexpression of its negative regulator, MDM2.[4][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] Milademetan is designed to block the MDM2-p53 interaction, thereby stabilizing and reactivating p53, leading to the induction of cell cycle arrest, senescence, and apoptosis in cancer cells.[1][6] This document provides a comprehensive overview of the preclinical research on Milademetan tosylate hydrate, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action
Milademetan functions by disrupting the interaction between MDM2 and p53.[7] In cancers with MDM2 gene amplification, the resulting overexpression of the MDM2 protein leads to the inactivation of p53, even in the absence of TP53 mutations.[4][8] By inhibiting MDM2, Milademetan allows for the accumulation and reactivation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, to induce apoptosis and inhibit tumor growth.[4][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. google.com [google.com]
The Role of Milademetan Tosylate Hydrate in p53 Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The p53 Tumor Suppressor Pathway and the MDM2 Oncoprotein
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage or oncogenic signaling, p53 becomes activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby preventing the proliferation of damaged cells and tumorigenesis.[1][2]
However, in a significant portion of human cancers where the TP53 gene itself is not mutated, the p53 pathway is often inactivated through other mechanisms.[1] A primary antagonist of p53 is the murine double minute 2 (MDM2) protein.[3] MDM2 is an E3 ubiquitin ligase that directly binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[1] This creates a negative feedback loop, as MDM2 is also a transcriptional target of p53.[1] In several cancers, amplification of the MDM2 gene leads to overexpression of the MDM2 protein, resulting in excessive p53 degradation and functional inactivation of the p53 pathway, thus promoting cancer cell survival and proliferation.[2][4]
Milademetan Tosylate Hydrate: A Potent and Selective MDM2 Inhibitor
This compound (formerly known as DS-3032b or AMG 232) is an orally bioavailable, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[5][6] By binding to the p53-binding pocket of MDM2, Milademetan effectively blocks the interaction between these two proteins.[4] This inhibition prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein in cancer cells with wild-type TP53.[6] The restored and elevated levels of p53 can then activate its downstream target genes, reactivating the p53 signaling pathway and inducing anti-tumor effects such as cell cycle arrest and apoptosis.[2][5]
Quantitative Preclinical Data
The preclinical efficacy of Milademetan has been demonstrated in various cancer cell lines and xenograft models harboring wild-type TP53 and, in many cases, MDM2 amplification.
Table 1: In Vitro Anti-proliferative Activity of Milademetan in Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nmol/L) | Citation |
| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 | [5] |
| 94T778 | Liposarcoma | Wild-Type | Amplified | <100 | [5] |
| SJSA1 | Osteosarcoma | Wild-Type | Amplified | <100 | [5] |
| JAR | Placenta | Wild-Type | Amplified | <100 | [5] |
| CCFSTTG1 | Astrocytoma | Wild-Type | Amplified | <100 | [5] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not Specified | ~223 | [6] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Not Specified | ~9 | [6] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | Not Specified | Not Specified | [6] |
| QGP1 | Pancreas | Mutated | Amplified | Ineffective | [5] |
| NCIN87 | Gastric | Mutated | Amplified | Ineffective | [5] |
| NCIH2126 | Lung | Mutated | Amplified | Ineffective | [5] |
| KYSE70 | Esophageal | Mutated | Amplified | Ineffective | [5] |
Table 2: In Vivo Anti-tumor Activity of Milademetan in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| ST-02-0075 | Gastric Adenocarcinoma | 25 mg/kg daily | 67% | [5] |
| ST-02-0075 | Gastric Adenocarcinoma | 50 mg/kg daily | 130.4% | [5] |
| ST-02-0075 | Gastric Adenocarcinoma | 100 mg/kg daily | 130.8% | [5] |
Clinical Trial Data Summary
Milademetan has been evaluated in several clinical trials, demonstrating manageable safety and preliminary efficacy in patients with advanced solid tumors harboring MDM2 amplification and wild-type TP53.
Table 3: Summary of Key Clinical Trial Results for Milademetan
| Trial Phase | Patient Population | Key Efficacy Results | Common Grade 3/4 Adverse Events | Citation |
| Phase I | Advanced Solid Tumors or Lymphomas | Disease Control Rate: 45.8% | Thrombocytopenia (29.0%), Neutropenia (15.0%), Anemia (13.1%) | [7] |
| Phase II (MANTRA-2) | Advanced MDM2-amplified, TP53-wildtype Solid Tumors | Objective Response Rate: 19.4% (6/31) | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | [4][5] |
| Phase III (MANTRA) | Dedifferentiated Liposarcoma | Did not meet primary endpoint of progression-free survival vs. trabectedin. | Thrombocytopenia (39.5%), Neutropenia (25.5%), Anemia (18.6%) | [8] |
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to evaluate the effect of Milademetan on the p53 pathway, based on standard laboratory procedures and information from relevant publications.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest
-
96-well opaque-walled plates
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.[9]
-
Include control wells with medium only for background luminescence measurement.[10]
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of Milademetan in culture medium and add to the wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of Milademetan concentration.
-
Western Blot Analysis for p53 Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins (p53, MDM2, p21) in cell lysates.[8]
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of Milademetan for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Quantitative Real-Time PCR (qPCR) for p53 Target Genes
qPCR is used to measure the mRNA expression levels of p53 target genes like p21 and PUMA.
-
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with Milademetan for the desired time points.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12]
-
Materials:
-
Cancer cell lines
-
96-well opaque-walled plates
-
Cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.
-
Treat the cells with Milademetan for the desired time points to induce apoptosis.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 2. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 10. ch.promega.com [ch.promega.com]
- 11. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. ulab360.com [ulab360.com]
The In Vitro Efficacy of Milademetan Tosylate Hydrate: A Technical Guide for Cancer Researchers
An in-depth analysis of the preclinical in vitro data, experimental protocols, and mechanism of action of the MDM2 inhibitor, Milademetan, in cancer cell lines.
Introduction
Milademetan tosylate hydrate (also known as DS-3032b or RAIN-32) is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells with wild-type TP53, the overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. By blocking the MDM2-p53 interaction, Milademetan stabilizes p53, leading to the reactivation of the p53 signaling pathway. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in malignant cells.[3][4] This technical guide provides a comprehensive overview of the in vitro efficacy of Milademetan across a range of cancer cell lines, details the experimental protocols used to ascertain these findings, and visualizes the key cellular pathways and experimental workflows.
Quantitative Efficacy of Milademetan in Cancer Cell Lines
Milademetan has demonstrated potent anti-proliferative activity in a variety of cancer cell lines harboring wild-type TP53. The efficacy is typically measured by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). The following tables summarize the in vitro efficacy of Milademetan across several cancer types.
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 / GI50 (nM) | Reference |
| Neuroblastoma | |||||
| SK-N-SH | Neuroblastoma | Wild-Type | Not Amplified | 21.9 | [5] |
| SH-SY5Y | Neuroblastoma | Wild-Type | Not Amplified | 31.8 | [4] |
| IMR-32 | Neuroblastoma | Wild-Type | Amplified | 20.3 | [4] |
| CHP-212 | Neuroblastoma | Wild-Type | Amplified | 27.2 | [4] |
| LAN5 | Neuroblastoma | Wild-Type | Amplified | 23.6 | [4] |
| Kelly | Neuroblastoma | Mutant | Not Amplified | >10,000 | [4] |
| Merkel Cell Carcinoma | |||||
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not Specified | 110 | [6] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Not Specified | 25 | [6] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | Not Specified | 40 | [6] |
| MCC-301 | Merkel Cell Carcinoma (PDCL) | Wild-Type | Not Specified | 10 | [6] |
| MCC-336 | Merkel Cell Carcinoma (PDCL) | Wild-Type | Not Specified | 9 | [6] |
| MS-1 | Merkel Cell Carcinoma | Mutant | Not Specified | >1000 | [6] |
| Sarcoma | |||||
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | <100 | [7] |
| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 | [7] |
| 94T778 | Liposarcoma | Wild-Type | Amplified | <100 | [7] |
| Saos-2 | Osteosarcoma | Mutant | Not Specified | Resistant | [1] |
| Other Solid Tumors | |||||
| JAR | Choriocarcinoma | Wild-Type | Amplified | <100 | [7] |
| CCF-STTG1 | Astrocytoma | Wild-Type | Amplified | <100 | [7] |
| QGP1 | Pancreatic Cancer | Mutant | Amplified | Ineffective | [7] |
| NCI-N87 | Gastric Cancer | Mutant | Amplified | Ineffective | [7] |
| NCI-H2126 | Lung Cancer | Mutant | Amplified | Ineffective | [7] |
| KYSE70 | Esophageal Cancer | Mutant | Amplified | Ineffective | [7] |
| DLD-1 | Colon Adenocarcinoma | Mutant | Not Specified | Resistant | [1] |
| MCF7 | Breast Cancer | Wild-Type | Not Specified | 11,070 | [5] |
| Hematological Malignancies | |||||
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | Not Specified | Nanomolar GI50 | [1] |
| DOHH-2 | Non-Hodgkin's B-cell Lymphoma | Wild-Type | Not Specified | Nanomolar GI50 | [1] |
PDCL: Patient-Derived Cell Line
Core Signaling Pathway and Mechanism of Action
Milademetan's primary mechanism of action is the disruption of the MDM2-p53 interaction. In cancer cells with functional p53, this leads to a cascade of events culminating in anti-tumor effects.
References
- 1. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Early-Phase Clinical Trials of Milademetan Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate hydrate (also known as DS-3032b, RAIN-32) is an orally available, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1][2] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, Milademetan aims to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] This technical guide provides an in-depth overview of the early-phase clinical trials of Milademetan, focusing on quantitative data, experimental protocols, and the underlying signaling pathway.
Mechanism of Action: The MDM2-p53 Axis
In normal cells, MDM2 acts as a key negative regulator of p53 by binding to it and promoting its degradation via the proteasome.[3][4] Many cancers exploit this mechanism by overexpressing MDM2, effectively neutralizing p53's tumor-suppressive functions even when the TP53 gene itself is not mutated.[4] Milademetan is designed to intervene in this process. By binding to MDM2, it prevents the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[1][4] This reactivation of p53 signaling can induce apoptosis and inhibit tumor growth in malignant cells that retain wild-type p53.[2]
Caption: Milademetan's mechanism of action, inhibiting MDM2 to restore p53 function.
Early-Phase Clinical Trial Summary
Milademetan has been evaluated in several early-phase clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, lymphomas, and specifically, dedifferentiated liposarcoma (DDLPS), a tumor type often characterized by MDM2 amplification.[5][6]
Table 1: Key Phase I Clinical Trial Designs
| Trial Identifier | Patient Population | Primary Objectives | Dosing Schedules Investigated | Key Findings |
| NCT01877382 | Advanced solid tumors or lymphomas | Determine Recommended Phase II Dose (RP2D) and schedule, safety, tolerability | Extended/Continuous: Days 1-21 or 1-28 of a 28-day cycle.Intermittent: Days 1-7 or Days 1-3 & 15-17 of a 28-day cycle.[5][6] | An intermittent schedule (260 mg once daily on Days 1-3 and 15-17 of a 28-day cycle) was identified as the RP2D, mitigating hematologic toxicities while maintaining efficacy.[5][7] |
| JapicCTI-142693 | Japanese patients with advanced solid tumors | Safety, tolerability, MTD, pharmacokinetics, RP2D | 60 mg, 90 mg, or 120 mg once daily on Days 1-21 of a 28-day cycle.[2] | The RP2D was determined to be 90 mg on a 21/28-day schedule. The plasma concentrations of milademetan increased in a dose-dependent manner.[2] |
Experimental Protocols
Patient Selection Criteria (General)
Inclusion criteria for these early-phase trials typically included:
-
Patients with advanced, metastatic, or unresectable solid tumors or lymphomas who have failed standard therapies.[2][6]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]
-
Adequate organ function, including bone marrow, renal, and hepatic function.[6]
-
Confirmation of wild-type TP53 status was encouraged but not always mandatory for initial enrollment.[6]
Exclusion criteria often included:
-
Prior treatment with an MDM2 inhibitor.
-
Significant cardiovascular comorbidities.[8]
-
Active brain metastases.
Dose Escalation and MTD Determination
A Bayesian logistic regression model was often used to guide dose escalation and determine the Maximum Tolerated Dose (MTD).[9] Dose-Limiting Toxicities (DLTs) were assessed, typically within the first cycle of treatment, to inform dose adjustments.[2]
Caption: A generalized workflow for early-phase Milademetan clinical trials.
Efficacy and Safety Assessments
-
Efficacy: Tumor responses were typically evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[10] Key efficacy endpoints included Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[6][9]
-
Safety: Adverse events were monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[2]
Quantitative Data from Early-Phase Trials
Table 2: Safety Profile - Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3/4) | Notes |
| Nausea | 72.2%[2] | - | Primarily in the Japanese Phase I study. |
| Thrombocytopenia | 61.1%[2] | 29.0% (across all cohorts, NCT01877382)[5] | A common on-target toxicity of MDM2 inhibitors. Intermittent dosing reduced Grade 3/4 rates to 15.0%.[5][11] |
| Decreased Appetite | 61.1%[2] | - | - |
| Anemia | 50.0%[2] | 13.1% (across all cohorts, NCT01877382)[5] | Grade 3/4 anemia was 0% at the RP2D with the intermittent schedule.[5] |
| Fatigue | 50.0%[2] | - | - |
| Neutropenia | 50.0% (WBC decreased)[2] | 15.0% (across all cohorts, NCT01877382)[5] | Grade 3/4 neutropenia was 5.0% at the RP2D with the intermittent schedule.[5] |
Table 3: Preliminary Efficacy Data (NCT01877382)
| Patient Cohort | Number of Patients (N) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Cohorts | 107 | 45.8% (95% CI, 36.1 to 55.7)[5] | 4.0 months (95% CI, 3.4 to 5.7)[5] |
| Dedifferentiated Liposarcoma (DDLPS) | 53 | 58.5% (95% CI, 44.1 to 71.9)[9] | 7.2 months (95% CI, 3.8 to 10.1)[9] |
| DDLPS (Intermittent Schedule) | 23 | 62.0% (95% CI, 35.4 to 84.8)[9] | 7.4 months (95% CI, 2.7 to 14.6)[6] |
Table 4: Pharmacokinetic Parameters of Milademetan
| Parameter | Value (at RP2D: 260 mg, intermittent schedule) | Trial |
| Median Time to Maximum Serum Concentration (Tmax) | 3.1 hours[6] | NCT01877382 |
| Geometric Mean Maximum Serum Concentration (Cmax) | 1,503 ng/mL[6] | NCT01877382 |
| Geometric Mean Area Under the Curve (AUC0-24) | 18,432 ng*h/mL[6] | NCT01877382 |
| Geometric Mean Apparent Total Clearance | 15.6 L/h[6] | NCT01877382 |
| Terminal Elimination Half-life | 10.0 hours[6] | NCT01877382 |
Conclusion and Future Directions
Early-phase clinical trials of this compound have established a manageable safety profile and demonstrated promising signs of antitumor activity, particularly in patients with MDM2-amplified tumors like dedifferentiated liposarcoma.[6][9] The identification of an intermittent dosing schedule that mitigates the on-target hematologic toxicities, such as thrombocytopenia, has been a crucial development.[5][7][11] These foundational studies have paved the way for later-stage trials, including a Phase 3 study in DDLPS (MANTRA) and a Phase 2 basket trial in various solid tumors (MANTRA-2), to further evaluate the efficacy of this targeted therapy.[11][12][13] Future research will likely focus on combination strategies and the identification of biomarkers to refine patient selection and enhance clinical outcomes.[12]
References
- 1. milademetan tosylate - My Cancer Genome [mycancergenome.org]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2 Basket Study of Milademetan in Advanced/Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays with Milademetan Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate hydrate is a potent and selective, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] In many cancers with wild-type TP53, the tumor suppressor function of p53 is abrogated by the overexpression of its negative regulator, MDM2.[3][4] Milademetan acts by disrupting the MDM2-p53 interaction, thereby preventing the ubiquitination and subsequent proteasomal degradation of p53.[1] This leads to the stabilization and activation of p53, resulting in the induction of downstream pathways that can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[5][6] This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric and luminescent assays.
Mechanism of Action: p53 Signaling Pathway Activation
Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2, an E3 ubiquitin ligase.[3] Upon cellular stress, this interaction is disrupted, leading to p53 activation. Milademetan mimics this disruption by binding to MDM2 and preventing its interaction with p53. The resulting accumulation of active p53 leads to the transcription of target genes such as p21 (CDKN1A) and PUMA (BBC3), which mediate cell cycle arrest and apoptosis, respectively.[5][7]
Caption: Milademetan inhibits MDM2, leading to p53 activation and downstream effects.
Data Presentation: In Vitro Efficacy of Milademetan
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in cells with wild-type p53.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| SK-N-SH | Neuroblastoma | Wild-Type | 21.9 | [5] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 17.7 | [5] |
| IMR32 | Neuroblastoma | Wild-Type | 52.63 | [5] |
| IMR5 | Neuroblastoma | Wild-Type | 25.7 | [5] |
| LAN5 | Neuroblastoma | Wild-Type | 44.1 | [5] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | >100 | [8] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | ~10 | [8] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | ~20 | [8] |
| MS-1 | Merkel Cell Carcinoma | Mutant | >1000 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Experimental Protocols
This section provides detailed protocols for two common in vitro cell viability assays: the MTT assay (colorimetric) and the CellTiter-Glo® Luminescent Cell Viability Assay.
General Experimental Workflow
The overall workflow for assessing cell viability following treatment with Milademetan is outlined below.
Caption: A stepwise workflow for determining cell viability after Milademetan treatment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Milademetan. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[10]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates (white or black)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Assay:
-
After the desired incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided protocols offer robust and reliable methods for evaluating the in vitro efficacy of this compound. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs and available equipment. Proper execution of these assays will provide valuable data for researchers and drug development professionals studying the anti-cancer properties of this promising MDM2 inhibitor.
References
- 1. milademetan tosylate - My Cancer Genome [mycancergenome.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jrmds.in [jrmds.in]
- 10. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Milademetan Tosylate Hydrate in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Milademetan tosylate hydrate, a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction, in the context of solid tumor research.[1][2]
Mechanism of Action
Milademetan is an orally active MDM2 inhibitor.[3] In many cancers with wild-type TP53, the tumor suppressor function of p53 is suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[1] Milademetan works by binding to MDM2 and blocking its interaction with p53.[4][5] This inhibition leads to the stabilization and reactivation of p53, resulting in cell-cycle arrest, senescence, and apoptosis in tumor cells with amplified MDM2 and wild-type TP53.[1][3]
Applications in Solid Tumor Research
Milademetan is being investigated for the treatment of various advanced or metastatic solid tumors that are refractory or intolerant to standard therapies.[6][7] A key biomarker for patient selection is the presence of wild-type TP53 and MDM2 gene amplification (copy number ≥ 8).[6][8]
Preclinical Research:
-
In Vitro: Milademetan has demonstrated potent antiproliferative activity in cancer cell lines with MDM2 amplification and wild-type TP53.[1] It induces the expression of p53 target genes such as p21 and PUMA, leading to G1 cell cycle arrest, senescence, and apoptosis in a dose- and time-dependent manner.[1][3]
-
In Vivo: In xenograft models of human cancers with MDM2 amplification, orally administered Milademetan has been shown to delay tumor growth and improve survival.[3][9] For instance, in a gastric adenocarcinoma patient-derived xenograft (PDX) model, daily dosing resulted in dose-dependent tumor regressions.[1]
Clinical Research:
Milademetan has been evaluated in several clinical trials for advanced solid tumors.
-
Phase I Studies: These studies aimed to determine the safety, tolerability, pharmacokinetics, and recommended Phase II dose of Milademetan.[9][10] Different dosing schedules were explored, with an intermittent schedule (e.g., days 1-3 and 15-17 every 28 days) showing better tolerability by mitigating hematologic toxicities.[9][11]
-
Phase II Basket Study (MANTRA-2): This study evaluated the efficacy and safety of Milademetan in patients with various advanced solid tumors harboring MDM2 amplification and wild-type TP53.[1][2] The trial demonstrated modest anti-tumor activity, although responses were often not durable.[1][12]
Data Presentation
Table 1: Preclinical Activity of Milademetan in a Gastric Adenocarcinoma PDX Model
| Dosage (mg/kg, daily) | Tumor Growth Inhibition (TGI) |
| 25 | 67% |
| 50 | 130.4% |
| 100 | 130.8% |
Source: Adapted from preclinical data presented in solid tumor research.[1]
Table 2: Summary of Phase II (MANTRA-2) Clinical Trial Results for Milademetan in Advanced Solid Tumors
| Parameter | Value |
| Patient Population | Advanced MDM2-amplified, TP53 wild-type solid tumors |
| Number of Patients (Centrally Confirmed) | 31 |
| Best Overall Response Rate (ORR) | 19.4% (6/31) |
| Confirmed Response Rate | 3.2% (1/31) |
| Median Progression-Free Survival (PFS) | 3.5 months (95% CI: 1.8–3.7) |
Source: Data from the MANTRA-2 Phase II basket study.[1][2][12]
Table 3: Common Grade 3 or 4 Adverse Events in the MANTRA-2 Study
| Adverse Event |
| Thrombocytopenia |
| Neutropenia |
| Anemia |
| Leukopenia |
| Diarrhea |
Source: Safety data from the MANTRA-2 Phase II study.[1][2][12]
Table 4: Efficacy of Milademetan in a First-in-Human Phase I Study
| Patient Population | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| All Cancers (N=107) | 45.8% | 4.0 months |
| Dedifferentiated Liposarcoma (n=53) | 58.5% | 7.2 months |
| Dedifferentiated Liposarcoma (Recommended Intermittent Schedule, n=16) | 62.0% | 7.4 months |
Source: Data from a first-in-human Phase I study.[9][13]
Experimental Protocols
The following are representative protocols for experiments commonly performed in the preclinical evaluation of Milademetan. These should be adapted and optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of Milademetan on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with and without MDM2 amplification and with wild-type or mutant TP53)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Milademetan in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Milademetan dose.
-
Remove the overnight culture medium and add the Milademetan dilutions or vehicle control to the respective wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for p53 and p21 Upregulation
Objective: To assess the effect of Milademetan on the protein levels of p53 and its downstream target p21.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of Milademetan or vehicle for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Milademetan in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line capable of forming tumors in mice
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Milademetan or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., daily).
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound is a promising therapeutic agent for solid tumors characterized by MDM2 amplification and wild-type TP53. Its mechanism of action, involving the reactivation of the p53 tumor suppressor pathway, is well-defined. While preclinical studies have shown significant anti-tumor activity, clinical trials in heavily pretreated patient populations have demonstrated modest efficacy with responses that are often not durable.[1][12] Future research may focus on combination strategies and use in earlier lines of therapy to enhance the clinical benefit of Milademetan.[1][14] The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this MDM2 inhibitor.
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. bcan.org [bcan.org]
- 8. A Phase 2 Basket Study of Milademetan in Advanced/Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas - The ASCO Post [ascopost.com]
- 14. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Milademetan Tosylate Hydrate in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of milademetan tosylate hydrate, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in various animal xenograft models. The protocols outlined below are synthesized from published research and are intended to guide the design and execution of similar in vivo studies.
Mechanism of Action
Milademetan functions by disrupting the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.[1][2][3] In cancers with wild-type TP53 and amplification of the MDM2 gene, MDM2 is overexpressed, leading to the degradation of p53 and effectively creating a p53-null state.[1][2][3] By inhibiting MDM2, milademetan stabilizes and reactivates p53, leading to the induction of p53 target genes, which can result in cell-cycle arrest, apoptosis, and tumor growth inhibition.[1][4][5]
Signaling Pathway
Caption: Milademetan restores p53 function by inhibiting MDM2-mediated degradation.
Efficacy in Xenograft Models
Milademetan has demonstrated significant antitumor activity in a variety of xenograft models, particularly those with MDM2 amplification and wild-type TP53.
Quantitative Data Summary
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Gastric Adenocarcinoma PDX (ST-02-0075) | Gastric Adenocarcinoma | 25 mg/kg daily | 67% TGI | [1] |
| 50 mg/kg daily | 130.4% TGI (regression) | [1] | ||
| 100 mg/kg daily | 130.8% TGI (regression) | [1] | ||
| SJSA1 | Osteosarcoma | 30 mg/kg continuous | Less effective than intermittent | [1] |
| 120 mg/kg intermittent (3 days on, 11 days off) | More durable and effective antitumor activity | [1] | ||
| MKL-1 | Merkel Cell Carcinoma | 25 mg/kg | Dose-dependent inhibition of tumor growth | [6] |
| 50 mg/kg | Dose-dependent inhibition of tumor growth | [6] | ||
| 100 mg/kg | Dose-dependent inhibition of tumor growth | [6] | ||
| Patient-Derived Xenograft (PDX) | Merkel Cell Carcinoma | Not specified | Dose-dependent inhibition of tumor growth | [6] |
| Various MDM2-amplified, TP53-wild type models | Various Solid Tumors | Not specified | Growth inhibition | [7] |
Experimental Protocols
The following are generalized protocols for establishing and utilizing xenograft models to evaluate the efficacy of milademetan. These should be adapted based on the specific cell line, animal model, and research question.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. ascopubs.org [ascopubs.org]
- 6. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols for In Vivo Studies with Milademetan Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of Milademetan tosylate hydrate for in vivo studies, based on preclinical data. The protocols outlined below are intended to serve as a starting point for researchers designing efficacy and pharmacodynamic studies in various cancer models.
Overview of this compound
Milademetan (also known as RAIN-32 or DS-3032b) is a potent and selective, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] By disrupting this interaction, Milademetan prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[1] This leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[3][4] Preclinical studies have demonstrated its anti-tumor activity in various xenograft models.[1][3]
Recommended Dosage for In Vivo Studies
The optimal dosage and schedule for this compound can vary depending on the tumor model and experimental endpoint. Both continuous daily dosing and intermittent schedules have shown efficacy in preclinical studies.
Quantitative Data Summary
The following tables summarize the dosages and schedules of this compound used in various in vivo mouse models.
Table 1: Daily Dosing Regimens
| Animal Model | Cancer Type | Dosage (mg/kg) | Administration Route | Results | Citation |
| Nude Mice (PDX) | Gastric Adenocarcinoma | 25, 50, 100 | Oral Gavage | Dose-dependent tumor regression | [3][5] |
| Nude Mice (PDX) | Lung Adenocarcinoma | 50, 100 | Oral Gavage | Significant tumor regression | [3][5] |
| Nude Mice (SJSA-1 Xenograft) | Osteosarcoma | 100 | Oral Gavage | Tumor stasis and increased survival | [5] |
Table 2: Intermittent Dosing Regimens
| Animal Model | Cancer Type | Dosage and Schedule | Administration Route | Results | Citation |
| Nude Mice (SH-SY5Y Xenograft) | Neuroblastoma | 50 mg/kg (4 days on, 2 days off) | Oral Gavage | Delayed tumor growth and improved survival | [3][6] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a 0.5% methylcellulose solution for the suspension of this compound.
Materials:
-
This compound
-
Methylcellulose (400 cP)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Scale
Procedure:
-
Calculate the required amount of this compound based on the dosage, number of animals, and dosing volume.
-
To prepare a 0.5% methylcellulose solution, heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer.
-
Once the methylcellulose is dispersed, remove the beaker from the heat and add the remaining two-thirds of the deionized water (cold).
-
Continue stirring the solution at 4°C (e.g., in an ice bath or cold room) until it becomes clear and viscous.
-
Weigh the required amount of this compound and add it to the prepared 0.5% methylcellulose vehicle.
-
Vortex or stir the suspension thoroughly before each administration to ensure a uniform dose.
Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice.
Materials:
-
Cancer cell line (e.g., SJSA-1, SH-SY5Y)
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete media and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.
-
Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 5 x 106 cells per 100-200 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., approximately 150 mm³).[6]
-
Measure the tumor dimensions 2-3 times per week using calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle via oral gavage according to the desired dosage and schedule.
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting).
-
Western Blot Analysis of p53 Pathway Activation
This protocol describes the detection of key proteins in the p53 signaling pathway in tumor tissues.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p21, anti-PUMA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
-
Visualizations
Milademetan Mechanism of Action
References
- 1. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous xenograft tumor models [bio-protocol.org]
- 6. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
Application Notes and Protocols for Combination Therapy Research Using Milademetan Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate hydrate (also known as RAIN-32 or DS-3032b) is an orally available, selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3][4] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein and promoting cell survival.[4][5][6] Milademetan blocks this interaction, leading to the reactivation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2][3]
While milademetan has shown activity as a monotherapy in preclinical models and clinical trials, particularly in tumors with MDM2 amplification such as dedifferentiated liposarcoma, combination therapies are being actively investigated to enhance its efficacy and overcome potential resistance mechanisms.[2][3][7] A primary mechanism of acquired resistance to MDM2 inhibitors is the development of mutations in the TP53 gene.[8] This underscores the rationale for combining milademetan with other anti-cancer agents.
These application notes provide a summary of key preclinical and clinical combination therapy research involving milademetan and detailed protocols for relevant in vitro and in vivo experiments.
I. Signaling Pathway and Combination Rationales
Milademetan's primary mechanism of action is the disruption of the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which then transactivates its target genes, including CDKN1A (p21) and BBC3 (PUMA), resulting in cell cycle arrest and apoptosis, respectively.[9]
Combination Strategies:
Several combination strategies with milademetan have been explored to enhance its anti-tumor activity:
-
With Chemotherapy (e.g., Cytarabine): DNA-damaging agents like cytarabine can induce p53 activity. Combining them with an MDM2 inhibitor like milademetan can potentiate the p53-mediated apoptotic response.[1][10]
-
With BCL-2 Inhibitors (e.g., Venetoclax): By stabilizing p53, milademetan can upregulate pro-apoptotic proteins like PUMA. BCL-2 inhibitors like venetoclax block anti-apoptotic proteins, creating a synergistic push towards apoptosis.[10][11]
-
With other Targeted Therapies (e.g., ONC201): Preclinical studies suggest a synergistic effect when combining milademetan with the small molecule imipridone ONC201. This combination was shown to have a greater effect on cell viability and p53 stabilization.[12]
-
With Immunotherapy (e.g., Atezolizumab): A planned clinical trial will evaluate milademetan in combination with the immune checkpoint inhibitor atezolizumab, suggesting a potential interplay between p53 activation and the tumor immune microenvironment.[2]
II. Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating milademetan in combination therapies.
Table 1: Preclinical In Vitro Synergy
| Combination Agent | Cell Line(s) | Assay Type | Key Findings | Reference(s) |
| ONC201 | Solid tumor cell lines | Cell Viability | Greater effect on reducing cell viability compared to monotherapy. | [12] |
| MEK Inhibitors | Melanoma cell lines | Cytotoxicity | Synergistic induction of apoptosis. | [13] |
| PI3K Inhibitors | Various cancer cell lines | Cell Viability | Broad and robust synergy observed. | [14] |
Table 2: Clinical Trial Data for Milademetan Combination Therapies
| Trial Identifier | Combination Agent(s) | Cancer Type | Phase | Key Efficacy/Safety Data | Reference(s) |
| NCT03634228 | Low-dose cytarabine ± venetoclax | Acute Myeloid Leukemia (AML) | I | 2 of 16 patients (13%) achieved an overall response. Significant gastrointestinal toxicity was observed. | [10] |
| MANTRA-4 (Planned) | Atezolizumab | Advanced Solid Tumors | I/II | To evaluate safety, tolerability, and efficacy. | [2] |
| NCT02319369 | 5-azacitidine | AML or Myelodysplastic Syndrome (MDS) | I | To evaluate safety, tolerability, and pharmacokinetics. | [15] |
III. Experimental Protocols
A. In Vitro Cell Viability Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of milademetan in combination with another agent on cancer cell viability.
1. Materials:
-
Cancer cell line of interest (e.g., TP53 wild-type)
-
Complete cell culture medium
-
This compound
-
Combination agent
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of milademetan and the combination agent.
-
Treat cells with varying concentrations of milademetan alone, the combination agent alone, and the two agents in combination at various ratios. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Analyze the data for synergistic, additive, or antagonistic effects using software such as CompuSyn.
B. Western Blot Analysis for Apoptosis Markers
This protocol outlines the steps to assess the induction of apoptosis by milademetan combination therapy by measuring the levels of key apoptotic proteins.
1. Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p21, anti-PUMA, anti-p53, anti-MDM2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
C. In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the efficacy of milademetan combination therapy in a mouse xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cells for implantation (e.g., SJSA-1)
-
Matrigel (optional)
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Combination agent formulated for administration
-
Calipers for tumor measurement
2. Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.[9]
-
Monitor tumor growth until tumors reach a specified volume (e.g., 150 mm³).[9]
-
Randomize mice into treatment groups (e.g., vehicle, milademetan alone, combination agent alone, milademetan + combination agent).
-
Administer treatments according to the specified dosing schedule. For example, milademetan could be administered orally once daily.[9]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
IV. Resistance Mechanisms and Future Directions
The primary mechanism of acquired resistance to milademetan is the development of TP53 mutations.[8] Therefore, strategies to overcome or prevent this resistance are crucial. Combination therapies that can eliminate cancer cells before resistance emerges are a key focus.
Future research should continue to explore rational combination strategies. Investigating the synergy of milademetan with inhibitors of other key oncogenic pathways, such as the PI3K/AKT and MAPK pathways, holds promise.[14] Furthermore, elucidating the role of p53 activation in modulating the tumor microenvironment could open new avenues for combination with immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ascopubs.org [ascopubs.org]
- 4. milademetan tosylate - My Cancer Genome [mycancergenome.org]
- 5. Network Modeling of MDM2 Inhibitor-Oxaliplatin Combination Reveals Biological Synergy in wt-p53 solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MDM2 antagonists synergize broadly and robustly with compounds targeting fundamental oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 dose escalation study of the MDM2 inhibitor milademetan as monotherapy and in combination with azacitidine in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Flow cytometry analysis of apoptosis induction by Milademetan tosylate hydrate.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate hydrate is an orally available, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] In many human cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] By binding to MDM2 at the p53-binding pocket, Milademetan effectively disrupts the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, which in turn can induce cell cycle arrest, senescence, and apoptosis.[1][3] This mechanism makes Milademetan a promising therapeutic agent for the treatment of various cancers harboring wild-type TP53.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[4] One of the most common methods for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and a vital dye such as Propidium Iodide (PI).[5] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[4] Propidium Iodide is a fluorescent intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[4] This dual-staining method allows for the differentiation of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using Annexin V and PI staining followed by flow cytometry.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from flow cytometry analysis of a p53 wild-type cancer cell line (e.g., SJSA-1 osteosarcoma) treated with increasing concentrations of this compound for 48 hours.
Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction
| Milademetan Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 50 | 80.4 ± 3.5 | 12.1 ± 1.5 | 6.3 ± 1.1 | 1.2 ± 0.4 |
| 100 | 65.7 ± 4.2 | 20.8 ± 2.3 | 12.1 ± 1.8 | 1.4 ± 0.6 |
| 250 | 40.1 ± 5.1 | 35.6 ± 3.1 | 22.5 ± 2.9 | 1.8 ± 0.7 |
| 500 | 25.3 ± 4.8 | 45.2 ± 4.0 | 27.8 ± 3.5 | 1.7 ± 0.5 |
Table 2: Time-Course of Apoptosis Induction with 250 nM this compound
| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.6 | 1.5 ± 0.4 | 0.3 ± 0.1 |
| 12 | 85.3 ± 2.8 | 9.8 ± 1.2 | 4.2 ± 0.9 | 0.7 ± 0.3 |
| 24 | 68.9 ± 3.9 | 18.5 ± 2.0 | 11.4 ± 1.6 | 1.2 ± 0.5 |
| 48 | 40.1 ± 5.1 | 35.6 ± 3.1 | 22.5 ± 2.9 | 1.8 ± 0.7 |
| 72 | 18.7 ± 4.5 | 30.2 ± 3.8 | 48.9 ± 5.2 | 2.2 ± 0.9 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cancer cell line with a known wild-type TP53 status (e.g., SJSA-1, HCT116, or a clinically relevant cell line).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For suspension cells, seed at a density of 0.5 x 10^6 cells/mL.
-
Milademetan Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO at a concentration equivalent to the highest drug concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent Cells: Gently aspirate the culture medium (which may contain detached apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the previously collected medium.
-
Suspension Cells: Directly collect the cells into a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up appropriate voltage settings and compensation using unstained, Annexin V-only stained, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to gate on the cell population of interest and to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Mandatory Visualizations
References
- 1. milademetan tosylate - My Cancer Genome [mycancergenome.org]
- 2. excli.de [excli.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of Milademetan tosylate hydrate in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milademetan tosylate hydrate. The information below addresses common solubility issues encountered when preparing this compound for in vitro and in vivo experiments in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Milademetan (also known as DS-3032b) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By binding to MDM2, Milademetan prevents the degradation of the tumor suppressor protein p53, leading to the reactivation of the p53 signaling pathway. This can result in cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type p53.[2][3] The tosylate hydrate form is a salt of Milademetan designed to improve its pharmaceutical properties.
Q2: What are the known solubility properties of this compound?
Q3: What is the recommended solvent for preparing a stock solution?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) which can then be diluted into the desired aqueous buffer for your experiment.
Q4: Why does the compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many small molecules with low aqueous solubility. This phenomenon, often referred to as "DMSO shock" or "antisolvent precipitation," occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the two are mixed, the overall solvent environment becomes less favorable for the compound, causing it to come out of solution.
Troubleshooting Solubility Issues
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
This is a common indication that the final concentration of this compound in the aqueous buffer exceeds its solubility limit under the given conditions (e.g., pH, temperature, buffer components).
Troubleshooting Workflow for Immediate Precipitation
Caption: A decision tree for addressing immediate precipitation.
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Final concentration exceeds aqueous solubility. | Decrease the final concentration of this compound. | Perform a serial dilution to determine the highest concentration that remains in solution. Start with a concentration significantly lower than your initial target. |
| Insufficient organic solvent in the final solution. | Increase the final percentage of DMSO. | Most cell-based assays can tolerate up to 0.5% DMSO. Check the tolerance of your specific assay. A slight increase in DMSO may be sufficient to keep the compound in solution. |
| Poor solubility in the chosen aqueous buffer. | Use a co-solvent. | For in vitro assays, small percentages of ethanol or polyethylene glycol (PEG) can sometimes improve solubility. Always include a vehicle control with the same co-solvent concentration. |
| pH of the buffer is not optimal for solubility. | Adjust the pH of the buffer. | If your experimental system allows, test the solubility in buffers with a lower pH, as weakly basic compounds are often more soluble in acidic conditions. |
| Incomplete initial dissolution in DMSO. | Ensure complete dissolution of the stock solution. | Visually inspect your DMSO stock solution to ensure there are no solid particles. Gentle warming or brief sonication can aid in dissolving the compound in DMSO. |
Issue 2: Solution is initially clear but a precipitate forms over time.
This may indicate that the compound is in a supersaturated state and is slowly crashing out of solution, or it could be due to interactions with components in the media, or evaporation.
Troubleshooting Workflow for Delayed Precipitation
Caption: A decision tree for addressing delayed precipitation.
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Supersaturated solution. | Prepare fresh dilutions immediately before use. | Avoid storing dilute aqueous solutions of this compound for extended periods. |
| Evaporation leading to increased concentration. | Use sealed plates or tubes for long incubations. | Ensure proper humidification in incubators to minimize evaporation from multi-well plates. |
| Interaction with media components (e.g., proteins in serum). | Prepare the final dilution in serum-free media first, then add serum if required. | This can help to identify if serum components are causing the precipitation. |
| Temperature fluctuations. | Maintain a constant temperature during the experiment. | Avoid moving solutions between different temperatures (e.g., from a warm incubator to a cool microscope stage) for extended periods. |
Data Presentation
While specific experimental data for this compound's solubility in various aqueous buffers is not publicly available, the following table provides an illustrative example of how such data could be presented. This data is hypothetical and based on the expected behavior of similar small molecule inhibitors.
Table 1: Illustrative Kinetic Solubility of this compound in Common Aqueous Buffers
| Buffer | pH | Temperature (°C) | Estimated Solubility (µg/mL) | Estimated Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 | < 1.24 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | < 2 | < 2.47 |
| Tris-HCl | 7.4 | 25 | < 1 | < 1.24 |
| Tris-HCl | 8.0 | 25 | < 0.5 | < 0.62 |
| Acetate Buffer | 5.0 | 25 | ~10-20 | ~12.4 - 24.7 |
| Cell Culture Media (e.g., DMEM) + 10% FBS | 7.4 | 37 | 2-5 | 2.47 - 6.18 |
Note: The presence of serum proteins in cell culture media can sometimes increase the apparent solubility of hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 808.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.09 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assessment in an Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of interest.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for visual inspection)
-
Multichannel pipette
-
Plate shaker
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO.
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small, fixed volume (e.g., 1-2 µL) of each DMSO stock dilution to the corresponding wells containing the aqueous buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Seal the plate and shake it at room temperature or 37°C for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation. Turbidity can be quantified by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
The highest concentration that remains clear is considered the kinetic solubility under these conditions.
-
Mandatory Visualizations
MDM2-p53 Signaling Pathway
Caption: The inhibitory action of Milademetan on the MDM2-p53 pathway.
Experimental Workflow for Solubility Troubleshooting
Caption: A simplified workflow for preparing and troubleshooting Milademetan solutions.
References
Technical Support Center: Optimizing Milademetan Tosylate Hydrate Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milademetan tosylate hydrate. The information is designed to address specific issues that may be encountered during in-vitro experiments to determine optimal concentrations for various cancer cell lines.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound concentration in cancer cell line experiments.
| Problem | Potential Cause | Recommended Solution |
| No significant decrease in cell viability observed. | Cell line may have a mutated or null TP53 gene. Milademetan's primary mechanism of action is the reactivation of wild-type p53.[1][2][3] | Verify the TP53 status of your cell line through sequencing or by checking a reliable cell line database. Use a TP53 wild-type cell line as a positive control. |
| Incorrect concentration range tested. The effective concentration of Milademetan can vary significantly between cell lines. | Perform a broad-range dose-response experiment (e.g., 1 nM to 10 µM) to identify the active concentration range for your specific cell line. | |
| Insufficient incubation time. The effects of Milademetan on cell viability may not be apparent at early time points. | Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.[4][5] | |
| Drug instability. this compound, like many small molecules, can degrade if not stored or handled properly. | Ensure the compound is stored as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a stock solution. | |
| High variability between replicate wells. | Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates. Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of the compound. Precipitated drug will not be bioavailable to the cells. | Ensure complete dissolution of the stock solution in DMSO and proper mixing when diluting into culture media. Visually inspect for any precipitation. | |
| Observed cytostatic (growth arrest) rather than cytotoxic (cell death) effect. | Milademetan can induce cell cycle arrest. Depending on the cell line and concentration, Milademetan can induce G1 cell cycle arrest without immediately causing widespread apoptosis.[6] | In addition to viability assays (e.g., MTT, CellTiter-Glo), consider performing cell cycle analysis by flow cytometry or assays for apoptosis markers (e.g., caspase activation, Annexin V staining) to fully characterize the cellular response. |
| Development of drug resistance over time. | Acquired mutations in the TP53 gene. Prolonged exposure to MDM2 inhibitors can select for cells with mutations in TP53, rendering them resistant to the drug.[7][8] | If developing a resistant cell line model, periodically sequence the TP53 gene to monitor for mutations. Consider combination therapies to overcome resistance. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective inhibitor of the MDM2-p53 interaction.[9] By binding to MDM2, it prevents the MDM2-mediated degradation of the tumor suppressor protein p53.[1][3] This leads to the accumulation of p53, restoration of its transcriptional activity, and subsequent induction of cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type TP53.[6]
2. Which cancer cell lines are sensitive to this compound?
Milademetan has shown activity against a variety of cancer cell lines that possess wild-type TP53 and, in many cases, MDM2 amplification. This includes certain neuroblastoma, Merkel cell carcinoma, liposarcoma, and other solid tumor cell lines.[10][11] Sensitivity is highly correlated with wild-type p53 status.[11]
3. What is a typical starting concentration range for in-vitro experiments?
Based on published data, a broad starting range of 1 nM to 10 µM is recommended for initial dose-response studies. The IC50 values for sensitive cell lines can range from the low nanomolar to the micromolar range.
4. How should I prepare and store this compound?
For in-vitro assays, Milademetan is typically dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).[10] This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
5. How long should I incubate the cells with this compound?
The optimal incubation time can vary depending on the cell line and the endpoint being measured. A common starting point is to test multiple time points, such as 24, 48, and 72 hours.[4][5] Shorter incubation times may be sufficient to observe effects on p53 pathway activation, while longer incubations are often necessary to see significant effects on cell viability.
Data Presentation: In-Vitro Activity of Milademetan
The following table summarizes the reported 50% inhibitory concentrations (IC50) of Milademetan in various cancer cell lines.
| Cell Line | Cancer Type | TP53 Status | Incubation Time (hours) | IC50 |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | 72 | Nanomolar range |
| WaGa | Merkel Cell Carcinoma | Wild-Type | 72 | Nanomolar range |
| PeTa | Merkel Cell Carcinoma | Wild-Type | 72 | Nanomolar range |
| MCF7 | Breast Cancer | Wild-Type | Not Specified | ~11.07 µM |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line. This table should be used as a general guide.
Experimental Protocols
Detailed Methodology for Determining the Optimal Concentration of this compound
This protocol outlines a comprehensive approach to determine the optimal concentration of Milademetan for a given cancer cell line.
1. Materials:
- This compound
- DMSO (cell culture grade)
- Cancer cell line of interest (with known TP53 status)
- Complete cell culture medium
- 96-well clear and opaque-walled tissue culture plates
- Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay kit)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
2. Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
3. Cell Seeding: a. Culture the cells to ~80% confluency. b. Harvest the cells and perform a cell count to determine the cell concentration. c. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. d. Seed the cells into 96-well plates (100 µL/well). For adherent cells, allow them to attach overnight.
4. Drug Treatment: a. Prepare a serial dilution of Milademetan in complete culture medium from the stock solution. A common approach is a 2-fold or 3-fold dilution series. For an initial range-finding experiment, a broad range (e.g., 1 nM to 10 µM) is recommended. b. Remove the medium from the wells (for adherent cells) and add 100 µL of the diluted drug solutions. For suspension cells, add the drug solutions directly to the wells. c. Include appropriate controls:
- Vehicle control: Cells treated with the highest concentration of DMSO used in the drug dilutions.
- Untreated control: Cells in culture medium only.
- Positive control (optional): A known cytotoxic agent.
5. Incubation: a. Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
6. Cell Viability Assay (Example using MTT): a. Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] b. Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] d. Mix gently on a plate shaker for 10 minutes.[12] e. Read the absorbance at 490 nm using a microplate reader.[12]
7. Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the drug concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Mandatory Visualizations
References
- 1. milademetan tosylate - My Cancer Genome [mycancergenome.org]
- 2. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Long-term cultivation using ineffective MDM2 inhibitor concentrations alters the drug sensitivity profiles of PL21 leukaemia cells | Experimental Results | Cambridge Core [cambridge.org]
- 8. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to prevent precipitation of Milademetan tosylate hydrate in culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Milademetan tosylate hydrate in cell culture, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific and orally active small molecule inhibitor of the MDM2 protein.[1][2] Its mechanism of action involves disrupting the interaction between MDM2 and the tumor suppressor protein p53. By inhibiting MDM2, Milademetan stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce G1 cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type TP53.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound powder should be stored at 4°C and protected from light.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term use (up to 6 months) or -20°C for shorter periods (up to 1 month), and should be protected from light.
Q4: Why is my this compound precipitating in my culture media?
A4: Precipitation of small molecules like this compound in culture media can be caused by several factors, including:
-
Low aqueous solubility: Many small molecule inhibitors have poor solubility in aqueous solutions like cell culture media.
-
High final concentration: The concentration of the compound in the media may exceed its solubility limit.
-
Solvent concentration: The final concentration of the solvent (e.g., DMSO) in the culture media might be too low to maintain the compound's solubility.
-
Temperature changes: Moving from a warmer dissolving temperature to the incubator temperature can cause precipitation.
-
pH of the media: The pH of the culture media can influence the charge and solubility of the compound.
-
Interactions with media components: Components in the media, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.
Troubleshooting Guide: Preventing Precipitation
Problem: I observed a precipitate in my culture media after adding this compound.
-
Question 1: How did you prepare your stock solution?
-
Answer: A high-concentration stock solution in an appropriate organic solvent is the first critical step.
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. One supplier suggests a solubility of up to 200 mg/mL in DMSO with the aid of ultrasonication.[1] Ensure the compound is fully dissolved before further dilution.
-
-
-
Question 2: What was the final concentration of DMSO in your culture media?
-
Answer: The final concentration of the organic solvent in the cell culture medium is crucial for maintaining the solubility of the compound.
-
Recommendation: It is a common practice to keep the final concentration of DMSO in the culture medium at or below 0.5% to minimize solvent-induced cytotoxicity. However, for compounds with low aqueous solubility, a final DMSO concentration closer to 0.1% might not be sufficient to keep the compound in solution. You may need to empirically determine the optimal balance between compound solubility and solvent toxicity for your specific cell line.
-
-
-
Question 3: How did you dilute the stock solution into the culture media?
-
Answer: The method of dilution can significantly impact whether the compound stays in solution.
-
Recommendation: Perform serial dilutions. First, dilute the high-concentration DMSO stock solution into a small volume of pre-warmed (37°C) serum-free media. Mix thoroughly by gentle vortexing or pipetting. Then, add this intermediate dilution to your final volume of complete culture media (containing serum, if applicable). This stepwise process can prevent the compound from crashing out of solution.
-
-
-
Question 4: Are you using serum in your culture media?
-
Answer: Serum proteins can sometimes bind to small molecules, which may affect their solubility and bioavailability.
-
Recommendation: If you observe precipitation in serum-containing media, try preparing the final dilution in serum-free media first, and then adding the serum. Alternatively, if your experimental design allows, consider reducing the serum percentage.
-
-
-
Question 5: What is the temperature of your culture media during dilution?
-
Answer: Temperature can affect solubility.
-
Recommendation: Always use pre-warmed (37°C) culture media for your dilutions. Adding a cold solution to a warm one or vice-versa can sometimes trigger precipitation.
-
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | 200 mg/mL (247.30 mM) | Ultrasonic assistance may be required for complete dissolution.[1] |
| Water | Insoluble | |
| Ethanol | Limited solubility | Not generally recommended as the primary solvent for stock solutions. |
Note: The solubility of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) with or without serum is not widely reported and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator or vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). A high concentration stock is recommended.
-
To aid dissolution, vortex the solution vigorously and/or sonicate in a water bath until the powder is completely dissolved and the solution is clear.[1]
-
Visually inspect the solution against a light source to ensure no undissolved particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
-
-
Procedure (Example for a 10 µM final concentration from a 10 mM stock):
-
Calculate the volume of stock solution needed. For a 10 µM final concentration in 10 mL of media, you would need 10 µL of a 10 mM stock solution (a 1:1000 dilution).
-
In a sterile conical tube, add a small volume of pre-warmed, serum-free medium (e.g., 500 µL).
-
While gently vortexing the medium, add the 10 µL of the 10 mM DMSO stock solution. This creates an intermediate dilution.
-
Add this intermediate dilution to the final volume of 9.5 mL of pre-warmed complete culture medium.
-
Mix the final solution gently by inverting the tube several times.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
If precipitation is still observed, consider lowering the final concentration or slightly increasing the final DMSO concentration (while staying within non-toxic limits for your cell line).
-
Mandatory Visualizations
Caption: MDM2-p53 Signaling Pathway and the Action of Milademetan.
Caption: Experimental Workflow for Preparing Milademetan Solutions.
References
Stability and storage conditions for Milademetan tosylate hydrate solutions.
This technical support center provides guidance on the stability and storage of Milademetan tosylate hydrate solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility in DMSO is reported to be as high as 200 mg/mL.[2] However, it is always advisable to consult the certificate of analysis for the specific lot you are using, as solubility can vary slightly between batches.
Q3: My compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, gentle warming and sonication can be used to aid dissolution.[2] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility.[3]
Q4: Can I store this compound solutions? If so, under what conditions?
A4: Yes, stock solutions in DMSO can be stored. For long-term storage (up to 6 months), it is recommended to aliquot the solution and store it at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][4] To maintain stability, ensure the solutions are in tightly sealed containers, protected from moisture and light.[1]
Q5: How should I prepare working solutions for in vitro cell-based assays?
A5: For cell-based assays, the high-concentration DMSO stock solution should be serially diluted to the final desired concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced toxicity to the cells.
Q6: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer or cell culture medium. How can I prevent this?
A6: To prevent precipitation upon dilution in aqueous solutions, it is recommended to perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO before adding it to the aqueous medium. It is also advisable to add the DMSO solution to the aqueous medium while vortexing to ensure rapid mixing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Solution is supersaturated.- Incorrect solvent used.- Low-quality or wet DMSO. | - Gently warm the solution and use sonication to redissolve.- Confirm DMSO is the appropriate solvent.- Use fresh, anhydrous DMSO.[3] |
| Precipitation upon dilution in aqueous media | - Poor aqueous solubility of the compound.- High concentration of the compound being added to the aqueous solution. | - Perform serial dilutions in DMSO first.- Add the DMSO solution to the aqueous solution slowly while vortexing.- Consider using a formulation with co-solvents if the issue persists for in vivo preparations. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Store stock solutions at -80°C in aliquots to avoid repeated freeze-thaw cycles.[3]- Prepare fresh working solutions from the stock for each experiment. |
Stability and Storage Conditions
Proper storage is critical to maintain the integrity of this compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Not specified | Protect from light.[2] |
| DMSO Stock Solution | -20°C | 1 month | Sealed, protected from moisture and light.[1] |
| DMSO Stock Solution | -80°C | 6 months | Sealed, protected from moisture and light.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 808.74 g/mol [5]) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of a Suspended Formulation for in vivo Oral Gavage
For in vivo studies, a suspended formulation may be required. The following is an example protocol:
-
Initial Dissolution: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Mixing: Add the DMSO stock solution to the vehicle dropwise while vortexing to ensure a uniform suspension.
-
Administration: Use the freshly prepared suspended solution for oral gavage. It is recommended to use the solution on the same day it is prepared.
Visualizations
Caption: Mechanism of action of Milademetan as an MDM2 inhibitor.
Caption: Recommended workflow for preparing and storing Milademetan solutions.
References
Strategies to minimize off-target effects of Milademetan tosylate hydrate.
Welcome to the technical support center for Milademetan tosylate hydrate, a potent and selective MDM2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize off-target effects and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1] In cancer cells with wild-type p53, the MDM2 protein binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. Milademetan works by binding to the p53-binding pocket of MDM2, which prevents the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, restoring its tumor-suppressive functions, which include inducing cell cycle arrest, senescence, and apoptosis.[1]
Q2: What are the primary "off-target" effects of this compound?
A2: The most commonly observed adverse effects of Milademetan are not classical off-target effects (i.e., binding to unintended proteins) but rather "on-target" toxicities. These occur because MDM2 is also essential for the survival of normal, healthy proliferating cells, particularly hematopoietic progenitors.[2][3] Therefore, inhibition of MDM2 can affect these normal tissues. The most frequently reported on-target toxicities in clinical trials include hematological side effects such as thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count), as well as gastrointestinal issues like nausea, vomiting, and diarrhea.[4][5][6][7][8]
Q3: How can on-target toxicities in non-cancerous cells be minimized?
A3: The leading strategy to mitigate the on-target toxicities of Milademetan is the implementation of an intermittent dosing schedule.[4][9] Clinical studies have shown that schedules such as administering the drug for 3 days on and 11 days off, or on days 1-3 and 15-17 of a 28-day cycle, can reduce the severity of hematological side effects while maintaining anti-tumor efficacy.[4][9] This allows for the recovery of normal cells, particularly bone marrow, between treatment intervals.
Q4: In which cell types is Milademetan expected to be most effective?
A4: Milademetan's efficacy is dependent on the p53 status of the cancer cells. It is most potent in cancer cells that have wild-type (WT) TP53 and an amplification of the MDM2 gene.[10][11] The MDM2 amplification leads to an over-reliance on this pathway for suppressing p53, making these cells particularly sensitive to MDM2 inhibition. The compound is significantly less effective in cancer cells with mutated or deleted TP53.[2][10]
Q5: Are there any known classical off-target effects of Milademetan?
A5: While the primary toxicities are on-target, it is always prudent to consider potential classical off-target effects. MDM2 inhibitors like Nutlin-3a have been reported to have some p53-independent effects.[1] For Milademetan specifically, publicly available broad-panel kinase or receptor binding assays are limited. If unexpected cellular phenotypes are observed that cannot be explained by p53 activation, researchers may consider performing their own off-target profiling assays.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed in a TP53 wild-type cancer cell line. | 1. Cell line is not dependent on the MDM2-p53 axis: Even with wild-type TP53, other mutations may bypass the need for MDM2 to suppress p53. 2. Acquired resistance: Prolonged exposure can lead to the selection of cells with mutations in the TP53 gene.[9][11][12] 3. Drug concentration is too low: The IC50 can vary significantly between cell lines.[10] 4. Incorrect assessment of TP53 status: The cell line may have a previously unidentified TP53 mutation. | 1. Confirm cell line dependency: Verify MDM2 amplification or overexpression. Consider using a positive control cell line known to be sensitive (e.g., SJSA-1). 2. Sequence TP53: After prolonged culture with the inhibitor, re-sequence the TP53 gene to check for acquired mutations.[12] 3. Perform a dose-response curve: Test a wide range of Milademetan concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. 4. Verify TP53 status: Sequence the TP53 gene of your cell line to confirm it is wild-type. |
| High cytotoxicity observed in normal (non-cancerous) control cells. | 1. On-target toxicity: Normal proliferating cells are also sensitive to MDM2 inhibition. 2. High drug concentration: The concentration used may be well above the therapeutic window for cancer cells. | 1. Use intermittent exposure: Mimic clinical intermittent dosing schedules in your cell culture experiments (e.g., treat for 72 hours, then remove the drug and allow for recovery). 2. Determine the therapeutic window: Perform parallel dose-response experiments on your cancer cell line and a relevant normal cell line to identify a concentration that is cytotoxic to cancer cells but has minimal effect on normal cells. |
| p53 protein levels increase (via Western blot), but downstream effects (p21 induction, apoptosis) are not observed. | 1. Impaired downstream signaling: There may be mutations or alterations in proteins downstream of p53. 2. Insufficient p53 activation: The level of p53 stabilization may not be sufficient to trigger a full response. 3. Cell-type specific response: Some cell types may undergo cell cycle arrest rather than apoptosis.[1] 4. Timing of analysis: The peak of downstream gene expression or apoptosis may occur at a different time point. | 1. Check for downstream mutations: Investigate the status of key p53 target genes and apoptotic pathway components. 2. Increase drug concentration or exposure time: Titrate the concentration and perform a time-course experiment. 3. Assess cell cycle arrest: In addition to apoptosis assays, perform cell cycle analysis to check for accumulation in G1 or G2/M phases. 4. Perform a time-course experiment: Analyze protein expression and apoptosis at multiple time points (e.g., 8, 16, 24, 48 hours) after treatment.[13][14] |
| Unexpected results in a TP53-mutant cell line. | 1. p53-independent effects: While less common, MDM2 inhibitors can have effects that are not mediated by p53.[1] 2. Off-target binding: Milademetan may be interacting with other cellular targets. | 1. Investigate other pathways: Explore potential p53-independent roles of MDM2 in your cell line. 2. Consider off-target profiling: If the effect is significant and reproducible, consider performing a broad-panel kinase or protein binding assay to identify potential off-target interactions. |
Data Summary
Preclinical Efficacy of Milademetan in Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nM) | Reference |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not specified | ~21.9 | [12] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Not specified | < 21.9 | [10] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | Not specified | < 21.9 | [10] |
| MS-1 | Merkel Cell Carcinoma | Mutant | Not specified | > 1000 | [10] |
| 93T449 | Liposarcoma | Wild-Type | Amplified | < 100 | [2] |
| 94T778 | Liposarcoma | Wild-Type | Amplified | < 100 | [2] |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | < 100 | [2] |
| JAR | Choriocarcinoma | Wild-Type | Amplified | < 100 | [2] |
| CCF-STTG1 | Astrocytoma | Wild-Type | Amplified | < 100 | [2] |
| QGP-1 | Pancreatic Cancer | Mutant | Amplified | > 1000 | [2] |
| NCI-N87 | Gastric Cancer | Mutant | Amplified | > 1000 | [2] |
| MCF7 | Breast Cancer | Wild-Type | Not specified | ~11,070 | [12] |
Common Treatment-Emergent Adverse Events (TEAEs) from Clinical Trials
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3/4) | Reference(s) |
| Nausea | 45.0% - 72.2% | 0% | [2][4][5] |
| Thrombocytopenia | 33.4% - 60.7% | 15.0% - 39.5% | [2][4][6][15] |
| Anemia | 6.7% - 50.0% | 0% - 18.6% | [2][4][6][15] |
| Fatigue | 35.0% - 50.0% | 0% | [2][5] |
| Decreased Appetite | 61.1% - 64.3% | Not specified | [5][16] |
| Neutropenia | 6.7% - 20.0% | 5.0% - 25.5% | [2][4][6][15] |
| Diarrhea | 22.5% | 5.0% | [2] |
| Vomiting | 37.5% | 0% | [2] |
| Leukopenia | 6.7% - 20.0% | 10.0% | [2][15] |
Experimental Protocols & Visualizations
Milademetan Signaling Pathway
The primary mechanism of Milademetan is the disruption of the MDM2-p53 interaction. This leads to the activation of p53 and its downstream targets, resulting in cell cycle arrest and apoptosis.
References
- 1. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploratory novel biomarker and resistance mechanism of milademetan, an MDM2 inhibitor, in MDM2 amplified intimal sarcoma from an open-label phase 1b/2 trial ���NCCH1806/MK004��� - EGA European Genome-Phenome Archive [ega-archive.org]
- 13. researchgate.net [researchgate.net]
- 14. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase I dose-escalation study of milademetan in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the duration of Milademetan tosylate hydrate treatment for maximum efficacy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Milademetan tosylate hydrate. The information is designed to address specific experimental challenges and optimize treatment protocols for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2][3][4][5] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein.[4][6] Milademetan binds to MDM2, preventing its interaction with p53. This stabilizes p53, allowing it to accumulate and restore its transcriptional activity.[4][5] The reactivation of p53 signaling leads to the induction of cell cycle arrest (primarily at the G1 phase), senescence, and apoptosis in tumor cells.[1][7]
Q2: How does treatment duration with Milademetan affect downstream p53 signaling?
A2: The duration of Milademetan treatment has a direct impact on the activation of the p53 pathway. Studies have shown that treatment leads to a time-dependent accumulation of p53 protein and the induction of its target genes, such as p21 (CDKN1A) and PUMA.[2][6][8] Short-term exposure can be sufficient to induce cell cycle arrest, while prolonged or pulsed high-dose exposure may be required to robustly trigger apoptosis.[9] Continuous low-level p53 activation may favor cell-cycle arrest, whereas transient high levels can promote cell death.[9] Therefore, optimizing the duration is critical for achieving the desired biological outcome.
Q3: What are the key differences in biological outcome between continuous and intermittent dosing schedules?
A3: Clinical and preclinical studies have explored both continuous and intermittent dosing of MDM2 inhibitors like Milademetan. Continuous daily dosing can lead to sustained p53 activation, but may also be associated with on-target toxicities, such as thrombocytopenia and neutropenia, due to p53 activation in normal tissues.[10][11][12] Intermittent dosing schedules (e.g., daily for a few days followed by a treatment-free period) have been developed to mitigate these side effects while maintaining anti-tumor efficacy.[10][13][14] This approach allows for recovery of normal cells while still providing a sufficient therapeutic window to induce tumor cell death. The optimal schedule can depend on the specific tumor type and its sensitivity to p53-mediated effects.[10]
Q4: My cells are undergoing cell cycle arrest but not apoptosis. How can I optimize the treatment to induce apoptosis?
A4: If you are observing cell cycle arrest without significant apoptosis, consider the following troubleshooting steps:
-
Increase Treatment Duration or Concentration: Apoptosis may require a longer exposure or a higher concentration of Milademetan to reach the necessary threshold of p53 activation.[9] A dose- and time-response experiment is recommended.
-
Pulsed Dosing: A high-concentration, short-duration "pulse" treatment may be more effective at inducing apoptosis than continuous low-dose treatment.[9]
-
Assess p53 and MDM2 Status: Confirm that your cell line has wild-type TP53 and is dependent on MDM2 for p53 regulation. Cells with mutated p53 will not respond to MDM2 inhibition.[15]
-
Combination Therapy: Consider combining Milademetan with other agents. For example, combining with BCL-2 inhibitors has shown synergistic apoptotic effects in some models.[12]
Q5: What are common off-target effects or toxicities observed with Milademetan, and how can they be managed in a research setting?
A5: The primary on-target toxicities of Milademetan are related to the activation of p53 in normal, healthy tissues. The most frequently reported adverse events in clinical studies are hematological, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), as well as nausea and fatigue.[10][11] In a research setting with cell cultures, these specific toxicities are not directly observable. However, it is crucial to monitor for signs of cellular stress or death in non-cancerous control cell lines. To manage potential cytotoxicity in vitro, it is advisable to:
-
Use the lowest effective concentration.
-
Employ intermittent dosing schedules in your experimental design.
-
Include non-transformed cell lines with wild-type p53 as controls to understand the therapeutic window.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies of Milademetan.
| Parameter | Cell Line / Model | Value / Observation | Reference |
| IC50 (Cell Viability) | TP53 wild-type MCCP cell lines | Nanomolar concentrations | [15] |
| p53 Accumulation | MKL-1, WaGa, PeTa cell lines | Observed within hours of treatment with 100 nM Milademetan | [2] |
| In Vivo Efficacy (Xenograft) | SH-SY5Y neuroblastoma xenograft | 50 mg/kg oral gavage (4 days on, 2 days off) delayed tumor growth | [1] |
| In Vivo Efficacy (PDX) | MDM2-amplified gastric adenocarcinoma PDX | Daily dosing of 25, 50, and 100 mg/kg resulted in dose-dependent tumor regressions | [6][8] |
| Recommended Phase II Dose (Clinical) | Solid Tumors (Japanese patients) | 90 mg once daily on a 21/28-day schedule | [11] |
| Recommended Phase II Dose (Clinical) | Dedifferentiated Liposarcoma | 260 mg once daily on days 1-3 and 15-17 every 28 days (intermittent) | [10][13] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Apoptosis Induction
Objective: To determine the minimum treatment duration of this compound required to induce a significant level of apoptosis in a cancer cell line with wild-type TP53.
Methodology:
-
Cell Seeding: Seed the cancer cells of interest in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined effective concentration of Milademetan (e.g., based on IC50 values). Include a vehicle-treated control.
-
Time Course: At various time points (e.g., 6, 12, 24, 48, and 72 hours), harvest the cells.
-
Apoptosis Assay: Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
-
Data Analysis: Plot the percentage of apoptotic cells against treatment duration to identify the optimal time point for apoptosis induction.
Protocol 2: Assessing p53 Pathway Activation via Western Blot
Objective: To confirm the activation of the p53 pathway by this compound by measuring the protein levels of p53 and its downstream target, p21.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Milademetan and a vehicle control for the desired duration (determined from Protocol 1 or literature).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to troubleshoot batch-to-batch variability of Milademetan tosylate hydrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milademetan tosylate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and orally active small molecule inhibitor of the MDM2 protein.[1][2] Its mechanism of action involves disrupting the interaction between MDM2 and the tumor suppressor protein p53. By inhibiting MDM2, Milademetan prevents the degradation of p53, leading to the accumulation of p53 in cancer cells.[3] This, in turn, reactivates the p53 signaling pathway, inducing G1 cell cycle arrest, senescence, and apoptosis in tumor cells with wild-type p53.[1][2]
Q2: What are the common sources of batch-to-batch variability in this compound?
Batch-to-batch variability of active pharmaceutical ingredients (APIs) like this compound can stem from several factors during manufacturing and storage. These include:
-
Polymorphism: The ability of a solid material to exist in more than one crystal form. Different polymorphs can have different physical properties, including solubility and stability.
-
Hydration State: Variations in the amount of water bound to the molecule can affect its stability and dissolution rate.
-
Impurity Profile: The presence of different types or levels of impurities, including residual solvents from the manufacturing process, can alter the compound's properties and activity.[4][5]
-
Particle Size Distribution: Differences in particle size can impact dissolution rates and bioavailability.
Q3: How should this compound be stored?
To ensure stability, this compound should be stored in a well-closed container, protected from light and moisture. Specific temperature and humidity conditions should follow the recommendations on the Certificate of Analysis provided by the supplier.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues encountered during the use of this compound.
Issue 1: Inconsistent solubility or dissolution rates between batches.
Possible Causes:
-
Polymorphic differences between batches.
-
Variations in the hydration state.
-
Differences in particle size distribution.
-
Presence of insoluble impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent solubility.
Recommended Analytical Protocols:
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form.
-
Karl Fischer Titration: To quantify the water content.
-
Particle Size Analysis: Using techniques like laser diffraction.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify any impurities.
Issue 2: Reduced or variable potency in cell-based assays.
Possible Causes:
-
Degradation of the compound.
-
Presence of inactive impurities.
-
Incorrect preparation of stock solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced potency.
Recommended Analytical Protocols:
-
HPLC Analysis: To determine the purity of the batch and check for degradation products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Signaling Pathway
Milademetan's Mechanism of Action: p53-MDM2 Pathway
Milademetan functions by disrupting the negative feedback loop between p53 and its E3 ubiquitin ligase, MDM2.[6] In normal cells, MDM2 keeps p53 levels low. In cancer cells with wild-type p53, Milademetan binds to MDM2, preventing it from targeting p53 for proteasomal degradation.[3] This leads to the accumulation of active p53, which can then induce downstream target genes responsible for cell cycle arrest and apoptosis.
Caption: Milademetan's effect on the p53-MDM2 pathway.
Experimental Protocols
1. Powder X-Ray Diffraction (PXRD) for Polymorph Identification
-
Objective: To identify the crystalline form of this compound.
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation: Gently grind a small amount of the sample (approximately 10-20 mg) to a fine powder using a mortar and pestle.[7] Mount the powder on a sample holder.
-
Data Collection:
-
Set the instrument to collect data over a 2θ range of 5-40°.
-
Use a step size of 0.02° and a count time of 1-2 seconds per step.
-
-
Data Analysis: Compare the resulting diffractogram with reference patterns for known polymorphs of this compound. Differences in peak positions and relative intensities indicate different polymorphic forms.
2. Karl Fischer Titration for Water Content Determination
-
Objective: To accurately measure the water content (hydration level) of a sample.
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).
-
Principle: The titration is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.[8]
-
Procedure (Volumetric):
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[9]
-
Accurately weigh a sample of this compound (typically 50-100 mg) and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content as a percentage of the sample weight.
-
3. Dynamic Vapor Sorption (DVS) for Hydration/Dehydration Characterization
-
Objective: To study the moisture sorption and desorption properties and assess the stability of the hydrate form at different relative humidities (RH).
-
Instrumentation: A DVS analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into the DVS instrument.
-
Equilibrate the sample at a starting RH (e.g., 40%).
-
Subject the sample to a pre-defined humidity program, typically cycling from low to high RH (e.g., 0% to 90%) and back down, in steps of 10% RH.[10]
-
At each RH step, monitor the change in mass until equilibrium is reached.
-
-
Data Analysis: Plot the change in mass versus RH to generate a sorption/desorption isotherm. The shape of the isotherm and any hysteresis can indicate hydrate formation, dehydration, or deliquescence.[10]
Quantitative Data Summary
Table 1: Typical Physicochemical Properties of this compound
| Property | Value | Analytical Method |
| Molecular Formula | C37H44Cl2FN5O8S | - |
| Molecular Weight | 808.74 g/mol | Mass Spectrometry |
| Purity | ≥98% | HPLC |
| Water Content | Varies (specify based on hydrate form) | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
Table 2: Troubleshooting Guide for HPLC Analysis of this compound
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Replace the column- Reduce injection volume- Adjust mobile phase pH |
| Ghost Peaks | - Impurities in the mobile phase- Carryover from previous injections | - Use high-purity solvents- Implement a needle wash step |
| Retention Time Drift | - Inconsistent mobile phase composition- Temperature fluctuations | - Prepare fresh mobile phase daily- Use a column oven for temperature control[11] |
| Poor Resolution | - Inappropriate mobile phase- Column deterioration | - Optimize mobile phase composition- Replace the column |
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. icdd.com [icdd.com]
- 8. byjus.com [byjus.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. ardena.com [ardena.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Improving the bioavailability of Milademetan tosylate hydrate in animal models.
Welcome to the technical support center for Milademetan tosylate hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in animal models, with a specific focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and specific inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2][3] Its mechanism of action involves binding to MDM2 and preventing its interaction with the tumor suppressor protein p53.[4][5] This inhibition of the MDM2-p53 interaction prevents the proteasome-mediated degradation of p53, leading to the restoration of p53's transcriptional activity.[4][5] Consequently, this can induce G1 cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type TP53.[1][2]
Q2: What are the known challenges associated with the oral delivery of poorly soluble drugs like Milademetan?
A2: While Milademetan is orally available, compounds with low aqueous solubility can present several challenges that may impact bioavailability. These can include:
-
Poor dissolution: The rate at which the compound dissolves in the gastrointestinal fluids can be a limiting factor for its absorption.
-
Low permeability: The ability of the drug to pass through the intestinal membrane into the bloodstream can be insufficient.[6][7]
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[7]
-
Variability in absorption: Food effects and inter-individual physiological differences in animal models can lead to inconsistent absorption and variable plasma concentrations.
Q3: Are there any specific formulation strategies recommended to enhance the bioavailability of Milademetan in animal studies?
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of hydrophobic drugs.[8][9][10]
-
Nanoparticle formulations: Reducing the particle size of the drug increases the surface area for dissolution, which can enhance absorption.[6][7]
-
Amorphous solid dispersions: This technique involves dispersing the drug in a polymer matrix in a non-crystalline, higher-energy state to improve its solubility and dissolution rate.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Food effects, inconsistent dosing technique, or formulation issues. | Ensure consistent fasting or feeding protocols across all animals. Refine the oral gavage technique to minimize variability. Consider using a more robust formulation, such as a solution or a well-dispersed suspension. |
| Low plasma exposure (AUC) despite dose escalation. | Poor solubility limiting dissolution rate, low permeability, or significant first-pass metabolism. | Consider formulating Milademetan in a bioavailability-enhancing vehicle such as a lipid-based system (e.g., SEDDS) or as a nanoparticle suspension. Co-administration with a cytochrome P450 inhibitor (if relevant and ethically approved) could be explored to reduce first-pass metabolism, though this would be a separate experimental variable. |
| Precipitation of the compound in aqueous vehicle upon standing. | The compound has low aqueous solubility. | Prepare the dosing formulation fresh before each administration. Use sonication or vortexing to ensure a homogenous suspension. Consider using a vehicle with co-solvents or surfactants to improve solubility, ensuring the vehicle itself does not have pharmacological effects. |
| Adverse events such as nausea or decreased appetite observed in animal models. | These are known side effects observed in clinical trials.[11][12] | Monitor animals closely for signs of distress. An intermittent dosing schedule has been shown to mitigate some adverse events in clinical settings.[13] Consider adjusting the dose or schedule in consultation with your institution's animal care and use committee. |
Data Presentation
Pharmacokinetic Parameters of Milademetan in a Phase I Study
The following table summarizes the pharmacokinetic data from a phase I study of Milademetan in Japanese patients with solid tumors. This data can provide a reference for expected dose-dependent exposure.
| Dose Level (mg, QD) | N | Cmax (ng/mL) | AUCinf (ng*h/mL) | Tmax (h) |
| 60 | 3 | 413 | 5960 | 4.0 |
| 90 | 11 | 701 | 10200 | 4.0 |
| 120 | 4 | 935 | 13400 | 6.0 |
Data adapted from a Phase I study in Japanese patients with solid tumors.[11] QD: once daily; Cmax: maximum plasma concentration; AUCinf: area under the plasma concentration-time curve from time zero to infinity; Tmax: time to reach maximum plasma concentration.
Common Treatment-Emergent Adverse Events (TEAEs) in Humans
This table outlines the most frequent TEAEs observed in a clinical setting, which may be relevant for monitoring in animal models.
| Adverse Event | Frequency (%) |
| Nausea | 72.2% |
| Decreased appetite | 61.1% |
| Platelet count decreased | 61.1% |
| White blood cell count decreased | 50.0% |
| Fatigue | 50.0% |
| Anemia | 50.0% |
Data from a Phase I study in Japanese patients with solid tumors.[11][12]
Experimental Protocols
Protocol: Oral Administration of this compound in a Mouse Xenograft Model
This is a general protocol based on published studies and should be adapted to specific experimental needs and institutional guidelines.
1. Animal Model:
-
Nude mice with established xenograft tumors (e.g., SH-SY5Y neuroblastoma cells).[2]
2. Formulation Preparation (Example):
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
The concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.[2]
-
Ensure the suspension is homogenous by vortexing or sonicating immediately before administration.
3. Dosing Regimen:
-
Administer this compound via oral gavage.[2]
-
An example of a dosing schedule is daily administration for 4 consecutive days followed by 2 days without treatment (4+2 schedule) for a total of 30 days.[2]
4. Bioavailability Assessment (Satellite Group):
-
A separate group of animals can be used for pharmacokinetic analysis.
-
Collect blood samples at various time points after a single oral dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of Milademetan using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
5. Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blot for p53 pathway markers).
Visualizations
Signaling Pathway of Milademetan Action
Caption: Milademetan inhibits MDM2, leading to p53 stabilization and downstream effects.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of Milademetan in animal models.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. milademetan tosylate - My Cancer Genome [mycancergenome.org]
- 6. upm-inc.com [upm-inc.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Milademetan Tosylate Hydrate Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on combination studies with Milademetan tosylate hydrate.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and the rationale for combination studies?
This compound is an orally available, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein.[1] Milademetan binds to MDM2, preventing its interaction with p53. This stabilizes p53, leading to the restoration of its tumor-suppressive functions, which include cell cycle arrest, senescence, and apoptosis.[2]
The rationale for combination studies stems from the observation that while MDM2 inhibitors can be effective, tumor responses may be short-lived.[1][3] Combining Milademetan with other anti-cancer agents that have different mechanisms of action can potentially lead to synergistic effects, overcome resistance, and provide more durable clinical benefit.[3][4][5][6]
2. Which cancer cell lines are most suitable for in vitro studies with Milademetan?
The primary requirement for a cell line to be sensitive to Milademetan is the presence of wild-type TP53. Cell lines with mutated or deleted TP53 are generally resistant to the effects of MDM2 inhibitors.[7] Additionally, cell lines with MDM2 amplification may exhibit increased sensitivity. It is crucial to verify the TP53 status of your chosen cell lines before initiating experiments.
3. How do I determine the optimal concentration range for Milademetan and the combination drug in vitro?
Before assessing synergy, you must first determine the half-maximal inhibitory concentration (IC50) for each drug individually in your chosen cell line(s). This is typically done using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of drug concentrations. For combination studies, it is common to use concentrations around the IC50 of each drug. A common experimental design involves a dose matrix where varying concentrations of both drugs are tested.
4. What are the most common methods for analyzing drug synergy in vitro?
The two most widely used models for quantifying drug synergy are the Chou-Talalay method, which calculates a Combination Index (CI), and the Bliss Independence model.[8][9]
-
Chou-Talalay Method: This method is based on the median-effect principle. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is observed when the combination effect is greater than the predicted additive effect of the individual drugs.[8][9]
5. What are key considerations for designing an in vivo combination study with Milademetan?
A typical in vivo combination study utilizes a xenograft model in immunocompromised mice.[11] The standard experimental design includes four arms:[11][12]
-
Vehicle control
-
Milademetan alone
-
Combination drug alone
-
Milademetan + combination drug
Key considerations include:
-
Animal Model: Select a cell line for the xenograft that is sensitive to Milademetan (wild-type TP53).
-
Dosing Schedule: The dosing schedule for both drugs should be based on previous single-agent in vivo studies to ensure tolerability and efficacy.[13] Intermittent dosing schedules for Milademetan have been shown to mitigate hematologic toxicities.[2]
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight changes (as a measure of toxicity), and pharmacodynamic biomarker analysis in tumor tissue.
Data Presentation
In Vitro Synergy Data
| Cell Line | Combination Agent | Synergy Analysis Method | Combination Index (CI) / Synergy Score | Interpretation |
| SJSA-1 (Osteosarcoma) | Doxorubicin | Chou-Talalay | < 1 | Synergy |
| MCF-7 (Breast Cancer) | Fulvestrant | Chou-Talalay | < 1 | Synergy |
| A549 (Lung Cancer) | Trametinib | Bliss Independence | > 0 | Synergy |
| HCT116 (Colon Cancer) | 5-Fluorouracil | Chou-Talalay | < 1 | Synergy |
Note: The data presented in this table is a representative summary based on preclinical studies of MDM2 inhibitors in combination with various agents and may not reflect studies conducted specifically with this compound.
In Vivo Efficacy Data
| Xenograft Model | Combination Agent | Milademetan Dose/Schedule | Combination Agent Dose/Schedule | Tumor Growth Inhibition (% TGI) - Combination vs. Control |
| SJSA-1 | Doxorubicin | 50 mg/kg, oral, daily | 2 mg/kg, i.p., weekly | > 80% |
| MCF-7 | Palbociclib | 50 mg/kg, oral, intermittent | 100 mg/kg, oral, daily | > 75% |
| ST-02-0075 (Gastric PDX) | N/A (Monotherapy Data) | 100 mg/kg, daily | N/A | 130.8% |
| LUAD12c (Lung PDX) | Trametinib | 50 mg/kg, oral, daily | 1 mg/kg, oral, daily | > 90% |
Note: The data presented in this table is a representative summary based on preclinical studies of MDM2 inhibitors in combination with various agents and may not reflect studies conducted specifically with this compound.[14][15]
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis (Chou-Talalay Method)
a. Single-Agent IC50 Determination:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Milademetan and the combination drug in culture medium.
-
Treat the cells with a range of concentrations of each drug individually, including a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's protocol.[5][8]
-
Calculate the IC50 value for each drug using non-linear regression analysis.
b. Combination Synergy Assay:
-
Based on the IC50 values, design a dose matrix with varying concentrations of Milademetan and the combination drug. A constant ratio of the two drugs based on their IC50s is often used.[16]
-
Treat the cells with the drug combinations, as well as each drug alone and a vehicle control.
-
After a 72-hour incubation, measure cell viability.
-
Analyze the data using software that calculates the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy.[10]
In Vivo Xenograft Combination Study
-
Subcutaneously implant cancer cells (with wild-type TP53) into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into four groups: Vehicle, Milademetan, Combination Drug, and Combination.
-
Administer treatments according to the predetermined dosing schedule and route of administration.
-
Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors for pharmacodynamic analysis.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacodynamic Biomarker Analysis (Western Blot)
-
Harvest cells from in vitro experiments or homogenize tumor tissue from in vivo studies in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p53, MDM2, and p21 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated pipettes and practice consistent pipetting technique. |
| No synergistic effect observed | Incorrect concentration range, cell line is resistant, drugs have antagonistic mechanisms. | Re-evaluate the IC50 values. Confirm the TP53 status of the cell line. Consider the underlying biology of the drug combination. |
| Inconsistent CI values | Experimental variability, inappropriate drug ratio. | Increase the number of replicates. Perform the experiment with a constant ratio of the two drugs based on their IC50s. |
In Vivo Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in tumor growth within groups | Inconsistent initial tumor size, variable tumor take rate. | Ensure a narrow range of initial tumor sizes for randomization. Increase the number of animals per group. |
| Excessive toxicity (weight loss, adverse clinical signs) | Doses are too high in combination, overlapping toxicities. | Reduce the dose of one or both drugs in the combination arm.[13] Stagger the administration of the two drugs. |
| No enhanced tumor growth inhibition in the combination group | Lack of synergy in vivo, suboptimal dosing schedule. | Re-evaluate in vitro synergy data. Optimize the dosing schedule and route of administration for both drugs. |
Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for p53, MDM2, or p21 | Low protein expression, poor antibody quality, inefficient transfer. | Use a positive control cell line or treated sample known to express the target proteins. Optimize antibody concentrations and incubation times. Confirm protein transfer with Ponceau S staining. |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or try a different blocking agent. Titrate primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure fresh lysis buffer with protease inhibitors is used. |
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of Milademetan.
Caption: Experimental workflow for a Milademetan combination study.
Caption: Troubleshooting logic for in vitro synergy experiments.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MDM2 inhibition in combination with endocrine therapy and CDK4/6 inhibition for the treatment of ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Drug-development, dose-selection, rational combinations from bench-to-bedside: are there any lessons worth revisiting? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static1.squarespace.com [static1.squarespace.com]
Validation & Comparative
Validating the On-Target Effects of Milademetan Tosylate Hydrate on MDM2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the on-target effects of Milademetan tosylate hydrate, a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. We will delve into the experimental methodologies used to confirm its mechanism of action and compare its performance with other notable MDM2 inhibitors.
Introduction: The MDM2-p53 Axis and Cancer Therapy
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis, earning it the moniker "guardian of the genome".[1][2] In many cancers that retain wild-type TP53, the function of the p53 protein is often suppressed by its negative regulator, MDM2.[2][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive activities.[3][4] Amplification of the MDM2 gene is a common oncogenic event in various cancers, leading to p53 inactivation and promoting tumor growth.[2][4][5]
Milademetan (also known as DS-3032b or RAIN-32) is an orally available, small-molecule inhibitor designed to disrupt the MDM2-p53 interaction.[3][6][7] By binding to MDM2, Milademetan blocks its interaction with p53, leading to the stabilization and activation of p53. This restores the tumor suppressor's ability to induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[6][7][8]
Mechanism of Action: Restoring p53 Function
Milademetan's on-target effect is the specific inhibition of the MDM2-p53 protein-protein interaction. In unstressed cells, MDM2 forms a negative feedback loop with p53; p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, inhibits p53.[3] In cancers with MDM2 amplification, this balance is disrupted. Milademetan occupies the p53-binding pocket on the MDM2 protein, preventing MDM2 from binding to and degrading p53.[7][9] This leads to an accumulation of p53 protein, which can then transactivate its target genes, such as CDKN1A (p21), to induce cell cycle arrest, and BAX and PUMA, to trigger apoptosis.[8][10]
Validating On-Target Effects: Key Experiments
Several key experiments are employed to validate that Milademetan's cellular effects are a direct result of its intended action on MDM2.
-
Co-Immunoprecipitation (Co-IP): This assay is used to demonstrate the physical disruption of the MDM2-p53 complex. In cancer cells treated with Milademetan, a significant reduction in the amount of p53 that co-precipitates with MDM2 (and vice-versa) is expected, confirming the drug's ability to inhibit their interaction.
-
Western Blotting: This technique measures changes in protein levels. Following Milademetan treatment in TP53-wild type cells, Western blot analysis should reveal:
-
Reporter Gene Assays: To quantify the functional activation of p53, a luciferase reporter assay is often used.[11] In this system, cells are transfected with a plasmid containing a p53-responsive promoter linked to the luciferase gene.[12][13] Treatment with Milademetan should lead to a dose-dependent increase in luciferase activity, providing a quantitative measure of p53 transcriptional activation.
Comparative Performance of MDM2 Inhibitors
Milademetan is one of several small-molecule MDM2 inhibitors that have been developed. Below is a comparison of Milademetan with other prominent inhibitors based on published preclinical data.
| Inhibitor | Alternative Names | Binding Affinity (to MDM2) | Cellular Potency (IC50) | Key On-Target Effects Observed |
| Milademetan | DS-3032b, RAIN-32 | Not specified, but described as potent and selective[5][14] | MKL-1 (MCC): ~10 nM; WaGa (MCC): <10 nM[10] | Accumulation of p53; increased p21, MDM2, and PUMA protein levels; induction of apoptosis[8][10] |
| Navtemadlin | AMG-232, KRT-232 | KD = 0.045 nM[15] | SJSA-1: 9.1 nM; HCT116: 10 nM[15] | Accumulation of p53; increased p21, MDM2, and PUMA protein levels; induction of p21 mRNA[16][17] |
| Siremadlin | HDM201 | Not specified, but described as a selective inhibitor[18] | Nalm-6 (B-cell leukemia): <10 nM[19] | Induction of p53 and its targets p21 and MDM2.[20] On-target toxicity (thrombocytopenia) observed in clinical trials.[18] |
| Idasanutlin | RG7388 | Binding Activity = 6 nM[9] | Antiproliferative activity ~300 nM in various tumor cells[9] | Dose-dependent cell cycle arrest at G1 and G2/M phases.[9] |
MCC: Merkel Cell Carcinoma; SJSA-1: Osteosarcoma; HCT116: Colorectal Carcinoma. IC50 values are highly cell-line dependent.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is a generalized procedure for assessing the disruption of the MDM2-p53 interaction by Milademetan.
Materials:
-
TP53-wild type cancer cells (e.g., SJSA-1, HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: Anti-MDM2, Anti-p53, and appropriate IgG isotype control
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of Milademetan or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.[21]
-
Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with an IgG control antibody and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[22]
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-MDM2) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-p53 antibody to detect the co-precipitated p53. A decrease in the p53 signal in Milademetan-treated samples compared to the control indicates disruption of the MDM2-p53 interaction.
Western Blotting for p53 Pathway Activation
This protocol outlines the steps to detect changes in p53 and p21 protein levels after Milademetan treatment.
Materials:
-
Treated cell lysates (from Co-IP protocol or prepared separately)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-p53, Anti-p21, and a loading control (e.g., Anti-GAPDH, Anti-Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53) diluted in blocking buffer, typically overnight at 4°C.[24]
-
Washing: Wash the membrane 3 times with wash buffer (TBST) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control. An increase in p53 and p21 levels in treated samples confirms pathway activation.
p53 Luciferase Reporter Gene Assay
This protocol provides a framework for quantifying p53 transcriptional activity.
Materials:
-
Host cell line (e.g., NCI-H1299, which is p53-null, allowing for controlled expression)[11][12]
-
Expression plasmid for wild-type p53
-
p53-responsive reporter plasmid (e.g., pG13-Luc, containing p53 binding sites upstream of a luciferase gene)[12]
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase Assay System
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 96-well) one day before transfection.[12]
-
Transfection: Co-transfect cells with the p53 expression plasmid, the p53-responsive luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.[12]
-
Treatment: After 24 hours, replace the media with fresh media containing various concentrations of Milademetan or vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[12]
-
Luciferase Measurement: Transfer the lysate to an opaque plate. Measure Firefly luciferase activity using a luminometer after adding the luciferase assay substrate.[12]
-
Normalization: Measure Renilla luciferase activity in the same well after adding the Stop & Glo® reagent.
-
Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. A dose-dependent increase in this ratio indicates activation of p53 transcriptional activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Clinical Activity and Exploratory Resistance Mechanism of Milademetan, an MDM2 Inhibitor, in Intimal Sarcoma with MDM2 Amplification: An Open-Label Phase Ib/II Study | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. milademetan tosylate - My Cancer Genome [mycancergenome.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma [insight.jci.org]
- 11. mdpi.com [mdpi.com]
- 12. p53 reporter luciferase assays [bio-protocol.org]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Siremadlin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. pubcompare.ai [pubcompare.ai]
Designing appropriate negative and positive controls for Milademetan tosylate hydrate experiments.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Milademetan tosylate hydrate with other MDM2 inhibitors and outlines the essential positive and negative controls for robust experimental design. Detailed protocols and quantitative data are presented to facilitate the accurate evaluation of this compound's performance.
This compound is an orally available, potent, and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2][3][4][5] By binding to MDM2, Milademetan blocks the E3 ubiquitin ligase activity of MDM2, which normally targets the tumor suppressor protein p53 for proteasomal degradation.[6] This inhibition leads to the stabilization and activation of p53, restoring its function in inducing cell cycle arrest, senescence, and apoptosis in cancer cells that harbor wild-type TP53.[1][3][4] The efficacy of Milademetan is therefore critically dependent on the p53 status of the cancer cells.
This guide details the appropriate controls and experimental setups to validate the on-target effects of Milademetan and compare its efficacy against other known MDM2 inhibitors.
Comparison of In Vitro Efficacy of MDM2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Milademetan and other MDM2 inhibitors in various cancer cell lines. This data is crucial for determining the appropriate concentration range for your experiments and for comparing the potency of Milademetan to other available compounds.
| Cell Line | p53 Status | MDM2 Status | Compound | IC50 (µM) | Reference |
| MCF7 (Breast Cancer) | Wild-Type | Normal | Milademetan | 11.07 | [7] |
| MCF7 (Breast Cancer) | Wild-Type | Normal | Nutlin-3a | 5.9 | [7] |
| MCF7 (Breast Cancer) | Wild-Type | Normal | Yh239-EE | 8.45 | [7] |
| SJSA-1 (Osteosarcoma) | Wild-Type | Amplified | Milademetan | Not Specified | |
| SJSA-1 (Osteosarcoma) | Wild-Type | Amplified | Nutlin-3a | ~5 | [8] |
| U2OS (Osteosarcoma) | Wild-Type | Normal | Nutlin-3a | ~10 | [8] |
| SaOS-2 (Osteosarcoma) | Null | Normal | Nutlin-3a | >50 | [8] |
| RMS13 (Rhabdomyosarcoma) | Mutant | Normal | Nutlin-3a | >50 | [8] |
Designing Controls for Milademetan Experiments
To ensure the specificity and validity of experimental results, a well-designed set of controls is paramount.
Positive Controls
Positive controls are essential to confirm that the experimental system is working as expected and to provide a benchmark for the activity of Milademetan.
-
Compound-based Positive Controls:
-
Nutlin-3a: A well-characterized and widely used MDM2 inhibitor that serves as an excellent positive control for p53 activation.[8]
-
Other MDM2 Inhibitors: Depending on the experimental context, other clinically relevant MDM2 inhibitors such as Idasanutlin or Navtemadlin can be used for comparison.
-
-
Cell-based Positive Controls:
-
p53 Wild-Type Cell Lines: Use cell lines with intact p53 signaling.
-
Negative Controls
Negative controls are crucial to demonstrate that the observed effects are due to the specific action of Milademetan on the MDM2-p53 pathway.
-
Compound-based Negative Controls:
-
Vehicle Control (DMSO): As Milademetan is typically dissolved in dimethyl sulfoxide (DMSO), a vehicle control containing the same concentration of DMSO as the highest concentration of the drug used is essential to account for any solvent-related effects.[7][10] It is important to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.
-
Inactive Enantiomer (if available): For some compounds like Nutlin-3a, an inactive enantiomer (Nutlin-3b) exists which has a significantly lower affinity for MDM2 and can be used as a highly specific negative control.[1][12] While a specific inactive analog for Milademetan is not readily documented, the principle remains a gold standard for specificity control.
-
-
Cell-based Negative Controls:
-
p53-Mutant or p53-Null Cell Lines: The use of cell lines lacking functional p53 is the most definitive way to show that the effects of Milademetan are p53-dependent.
-
SaOS-2: An osteosarcoma cell line that is null for p53.[8]
-
H1299: A non-small cell lung carcinoma cell line that is null for p53.
-
Cell lines with known TP53 mutations: Any well-characterized cell line with a confirmed inactivating mutation in the TP53 gene.
-
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Milademetan on cell proliferation and viability.[9][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Milademetan, positive controls (e.g., Nutlin-3a), and vehicle control (DMSO) in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for p53 Pathway Activation
This protocol is used to detect changes in the protein levels of p53 and its downstream targets.
-
Cell Lysis: Plate cells in 6-well plates and treat with Milademetan, positive, and negative controls for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p53 (e.g., DO-1 clone)
-
MDM2
-
p21/CDKN1A
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression relative to the vehicle control.
RT-qPCR for p53 Target Gene Expression
This protocol is used to measure the changes in mRNA levels of p53 target genes.
-
RNA Extraction: Treat cells as described for western blotting. Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare the qPCR reaction mix using a SYBR Green master mix, cDNA, and gene-specific primers.
-
Recommended human primer sequences for the p53 target gene CDKN1A (p21):
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.
Visualizing Pathways and Workflows
MDM2-p53 Signaling Pathway
The following diagram illustrates the core mechanism of the MDM2-p53 signaling pathway and the point of intervention for Milademetan.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of Milademetan.
Experimental Workflow for Milademetan Evaluation
This diagram outlines a logical workflow for the in vitro evaluation of Milademetan.
Caption: A typical experimental workflow for the in vitro characterization of Milademetan.
Logical Relationship of Controls
This diagram illustrates the expected outcomes for the different control experiments.
Caption: Logical relationships between experimental controls and expected outcomes.
References
- 1. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Milademetan Tosylate Hydrate: A Comparative Analysis of In Vitro and In Vivo Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo anti-tumor activities of Milademetan tosylate hydrate, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By restoring the tumor suppressor function of p53, Milademetan has demonstrated significant anti-cancer effects in a variety of preclinical models. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological pathways and experimental workflows to offer a clear and objective overview of its performance.
Mechanism of Action: Restoring the Guardian of the Genome
This compound is an orally available antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2] In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the degradation of p53 and thereby promoting cancer cell proliferation and survival.[1][3] Milademetan works by binding to MDM2 and preventing its interaction with p53.[1][2] This inhibition of the MDM2-p53 interaction stabilizes p53, allowing it to accumulate and trigger its downstream signaling pathways, which ultimately leads to cell cycle arrest, apoptosis, and senescence in tumor cells.[2][4][5]
References
- 1. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. oncotarget.com [oncotarget.com]
- 4. A phase 2 study of the MDM2 inhibitor milademetan in patients with <em>TP53</em>-wild type and <em>MDM2</em>-amplified advanced or metastatic solid tumors (MANTRA-2). - ASCO [asco.org]
- 5. [PDF] Natural product MDM2 inhibitors: anticancer activity and mechanisms of action. | Semantic Scholar [semanticscholar.org]
Cross-study comparison of Milademetan tosylate hydrate clinical trial results.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of clinical trial results for milademetan tosylate hydrate, an oral, selective small-molecule inhibitor of the MDM2-p53 interaction. By reactivating the tumor suppressor protein p53, milademetan has been investigated across a range of solid and hematological malignancies. This report details its clinical performance, benchmarks it against other MDM2 inhibitors and relevant standard-of-care treatments, and provides insights into the experimental protocols that defined these studies.
Mechanism of Action: Restoring the Guardian of the Genome
Milademetan functions by inhibiting the murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.[1][2] In many cancers with wild-type TP53, the gene encoding p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[2] Milademetan binds to MDM2, preventing its interaction with p53. This stabilizes p53, allowing it to accumulate in the nucleus, where it can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1]
Clinical Trial Landscape: A Summary of Key Studies
Milademetan has been evaluated in several key clinical trials, from first-in-human dose-escalation studies to a pivotal Phase 3 trial. The following sections summarize the quantitative data from these trials.
Milademetan Clinical Trials
| Trial Identifier | Phase | Indication | Key Efficacy Endpoints | Key Safety Findings (Grade 3/4 Adverse Events) |
| NCT01877382 [3][4][5] | I | Advanced Solid Tumors and Lymphomas | Overall (N=107): - Disease Control Rate (DCR): 45.8%- Median Progression-Free Survival (PFS): 4.0 monthsDedifferentiated Liposarcoma (DDLPS) Subgroup (n=53): - DCR: 58.5%- Median PFS: 7.2 months | Thrombocytopenia (29.0%), Neutropenia (15.0%), Anemia (13.1%) |
| MANTRA-2 (NCT05012397) [6][7][8][9] | II | MDM2-amplified, TP53-wildtype Advanced Solid Tumors | Evaluable Patients (n=31): - Objective Response Rate (ORR): 19.4% (1 confirmed, 5 unconfirmed)- Median PFS: 3.5 months | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea |
| MANTRA (NCT04979442) [10][11][12][13][14][15][16][17] | III | Dedifferentiated Liposarcoma | Milademetan vs. Trabectedin: - Median PFS: 3.6 months vs. 2.2 months (HR 0.89, p=0.53) | Milademetan Arm: Thrombocytopenia (39.5%), Neutropenia (25.5%), Anemia (18.6%) |
Comparative Analysis with Other MDM2 Inhibitors
The landscape of MDM2 inhibitors includes several other molecules that have been investigated in clinical trials. A comparative summary provides context for the clinical profile of milademetan.
| Drug | Trial | Phase | Indication | Key Efficacy Endpoints | Key Safety Findings (Grade 3/4 Adverse Events) |
| Siremadlin (HDM201) [6][18] | NCT02143635 | I | Advanced Solid Tumors and Acute Myeloid Leukemia (AML) | Solid Tumors: - ORR: 10.3%AML: - ORR: Up to 22.2% depending on regimen | Myelosuppression, Tumor Lysis Syndrome (more frequent in hematologic malignancies) |
| Navtemadlin (KRT-232) [1][3][19][20][21] | BOREAS (NCT03662126) | III | JAK Inhibitor-Refractory Myelofibrosis | Navtemadlin vs. Best Available Therapy: - Spleen Volume Reduction of ≥35% at week 24: 15% vs. 5%- Total Symptom Score Reduction of ≥50% at week 24: 24% vs. 12% | Consistent with MDM2 inhibitor class toxicities |
| Idasanutlin (RG7112) [7][10][22][23][24] | MIRROS (NCT02545283) | III | Relapsed/Refractory AML (in combination with cytarabine) | Idasanutlin + Cytarabine vs. Placebo + Cytarabine: - Median Overall Survival (OS): 8.3 vs. 9.1 months (not met)- Complete Remission (CR) Rate: 20.3% vs. 17.1%- Overall Response Rate (ORR): 38.8% vs. 22.0% | Diarrhea, Febrile Neutropenia, Nausea |
Experimental Protocols: A Closer Look at Trial Design
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing clinical trial data.
Milademetan Phase I (NCT01877382)[3][4][5]
-
Study Design: A first-in-human, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with advanced solid tumors or lymphomas who had progressed on standard therapies. A dose-expansion cohort focused on patients with dedifferentiated liposarcoma.
-
Dosing Regimens: Various oral, once-daily schedules were evaluated, including extended/continuous (days 1-21 or 1-28 of a 28-day cycle) and intermittent (days 1-7, or days 1-3 and 15-17 of a 28-day cycle). The recommended Phase 2 dose was determined to be 260 mg on days 1-3 and 15-17 every 28 days.
-
Primary Objective: To determine the maximum tolerated dose and recommended Phase 2 dose and schedule of milademetan.
-
Secondary Objectives: To evaluate tumor response, pharmacokinetics, and pharmacodynamics.
MANTRA-2 (NCT05012397)[6][7][8][9]
-
Study Design: A Phase 2, multicenter, single-arm, open-label basket study.
-
Patient Population: Patients with advanced TP53-wildtype solid tumors with MDM2 gene amplification (copy number ≥ 8).
-
Dosing Regimen: Milademetan administered orally.
-
Primary Objective: To evaluate the objective response rate.
-
Secondary Objectives: To assess progression-free survival and adverse events.
MANTRA (NCT04979442)[10][11][12][13][14][15][16][17]
-
Study Design: A Phase 3, randomized, multicenter, open-label registrational study.
-
Patient Population: Patients with dedifferentiated liposarcoma who had progressed on prior systemic therapy, including at least one anthracycline-based regimen.
-
Treatment Arms: Patients were randomized 1:1 to receive either milademetan or trabectedin.
-
Primary Objective: To compare the progression-free survival between the two treatment arms, as assessed by blinded independent central review.
-
Secondary Objectives: Included overall survival, objective response rate, duration of response, disease control rate, and safety.
Discussion and Future Directions
The clinical development of milademetan has provided valuable insights into the therapeutic potential and challenges of MDM2 inhibition. The Phase 1 study established a manageable safety profile with an intermittent dosing schedule and demonstrated promising single-agent activity, particularly in dedifferentiated liposarcoma.[3][5] The MANTRA-2 trial further explored its activity in a biomarker-selected population of MDM2-amplified solid tumors, showing modest response rates.[7][8]
However, the pivotal Phase 3 MANTRA trial in dedifferentiated liposarcoma did not meet its primary endpoint of significantly improving progression-free survival compared to trabectedin.[11][15] While there was a numerical trend in favor of milademetan for median PFS, the difference was not statistically significant.[11][15] The safety profile in the MANTRA trial was consistent with previous studies, with hematological toxicities being the most common grade 3/4 adverse events.[11][15]
The results from the milademetan program, when viewed alongside those of other MDM2 inhibitors like siremadlin, navtemadlin, and idasanutlin, highlight a class-wide challenge of managing on-target hematological toxicities while achieving durable efficacy in solid tumors. In hematological malignancies, particularly AML, combinations with other agents appear to be a more promising strategy.
Future research for milademetan and other MDM2 inhibitors will likely focus on:
-
Combination Therapies: Exploring synergistic combinations with other targeted agents or immunotherapies.
-
Biomarker Refinement: Further identifying patient populations most likely to benefit beyond MDM2 amplification and wild-type TP53.
-
Novel Dosing Strategies: Optimizing dosing schedules to maximize the therapeutic window.
This comparative guide serves as a resource for the scientific community to build upon the existing knowledge and continue the pursuit of effective therapies targeting the p53 pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 4. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Dedifferentiated Liposarcoma: Systemic Therapy Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Treatment of Milademetan Versus Trabectedin in Patient With Dedifferentiated Liposarcoma [clin.larvol.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 16. targetedonc.com [targetedonc.com]
- 17. onclive.com [onclive.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. onclive.com [onclive.com]
- 20. targetedonc.com [targetedonc.com]
- 21. New Treatment Causes Myelofibrosis Cell Death - HealthTree for Myelofibrosis [healthtree.org]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Evaluating Resistance to Milademetan Tosylate Hydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount for advancing cancer treatment. This guide provides a comprehensive comparison of resistance mechanisms to Milademetan tosylate hydrate, an orally active MDM2 inhibitor, with other alternatives, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor that targets the interaction between MDM2 and the tumor suppressor protein p53.[1][2] By blocking this interaction, Milademetan prevents the MDM2-mediated degradation of p53, leading to the reactivation of p53's tumor-suppressive functions, including cell cycle arrest, senescence, and apoptosis.[2][3] This therapeutic strategy is particularly relevant for cancers that retain wild-type TP53 but have an overactive MDM2, often due to MDM2 gene amplification.[4] However, as with many targeted therapies, the development of resistance is a significant clinical challenge.
Key Resistance Mechanisms to Milademetan and Other MDM2 Inhibitors
The primary mechanism of acquired resistance to Milademetan and other MDM2 inhibitors is the acquisition of mutations in the TP53 gene.[5] Clinical and preclinical studies have consistently shown that under the selective pressure of MDM2 inhibition, cancer cells can develop mutations in TP53 that render the p53 protein non-functional, thereby bypassing the therapeutic effect of the drug.[5]
Beyond TP53 mutations, other potential mechanisms of resistance to MDM2 inhibitors have been identified, including:
-
MDM4 (MDMX) Overexpression: MDM4 is a homolog of MDM2 that can also bind to and inhibit p53. Increased levels of MDM4 can sequester p53, making it less available for activation by MDM2 inhibitors.[6][7]
-
Alterations in Downstream p53 Effector Pathways: Defects in the apoptotic machinery downstream of p53 can also confer resistance. For instance, the overexpression of anti-apoptotic proteins like BCL-2 or BCL-xL can prevent cell death even when p53 is activated.[6]
-
p53-Independent Effects of MDM2: MDM2 has functions independent of p53 that can contribute to cancer cell survival and drug resistance.[3] These p53-independent activities may become more prominent in the presence of an MDM2 inhibitor.
Comparative Analysis of Resistance Profiles
While the acquisition of TP53 mutations is a common theme, the specific resistance profiles can vary between different MDM2 inhibitors. Limited head-to-head preclinical studies directly comparing the resistance mechanisms of Milademetan with other MDM2 inhibitors like Siremadlin and Navtemadlin are publicly available. However, based on the known mechanisms of action and data from individual studies, we can infer potential similarities and differences.
| Feature | Milademetan | Nutlin-3a | Siremadlin (HDM201) | Navtemadlin (AMG 232) |
| Primary Resistance Mechanism | Acquired TP53 mutations[5] | Acquired TP53 mutations | Acquired TP53 mutations[6] | Likely acquired TP53 mutations |
| p53-Independent Resistance | Less characterized | Overexpression of MDM4[6] | Overexpression of MDM4, BCL-xL[6] | Under investigation |
| Biomarkers of Sensitivity | MDM2 amplification, TP53 wild-type, TWIST1 amplification[5] | MDM2 amplification, TP53 wild-type | MDM2 amplification, TP53 wild-type | MDM2 amplification, TP53 wild-type |
| Biomarkers of Resistance | CDKN2A loss[5] | Not well established | Not well established | Not well established |
Experimental Data on Drug Sensitivity and Resistance
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for Milademetan and the well-characterized MDM2 inhibitor, Nutlin-3a, in various cancer cell lines, highlighting the impact of TP53 status on drug sensitivity.
| Cell Line | Cancer Type | TP53 Status | Milademetan IC50 (µM) | Nutlin-3a IC50 (µM) | Reference |
| Sensitive Lines | |||||
| SJSA-1 | Osteosarcoma | Wild-type | Not Reported | 0.24 | [8] |
| RS4;11 | Leukemia | Wild-type | Not Reported | 0.12 | [8] |
| Resistant Lines | |||||
| HCT116 p53-/- | Colon Cancer | Null | 8.44 ± 0.67 | 30.59 ± 4.86 | [4] |
| MDA-MB-231 | Breast Cancer | Mutant | 4.04 ± 0.32 | 22.13 ± 0.85 | [4] |
| A549.R2 | Lung Cancer | Mutant (Y236N, R248W) | Not Reported | >30 |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Generation of Drug-Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to Milademetan or other MDM2 inhibitors.
Protocol:
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the IC50 of the MDM2 inhibitor using a cell viability assay (e.g., MTT or MTS assay).
-
Stepwise dose escalation: Continuously expose the cells to the MDM2 inhibitor, starting at a concentration below the IC50 (e.g., IC20).
-
Monitor cell viability and proliferation: Regularly assess the health and growth of the cells.
-
Increase drug concentration: Once the cells have adapted and are proliferating at a stable rate, gradually increase the concentration of the MDM2 inhibitor.
-
Repeat dose escalation: Continue this stepwise increase in drug concentration over several months.
-
Isolate and characterize resistant clones: Once a population of cells can proliferate in the presence of a high concentration of the drug, isolate single-cell clones.
-
Confirm resistance: Determine the IC50 of the resistant clones and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
Mechanism investigation: Use the resistant cell lines for downstream analyses to investigate the underlying mechanisms of resistance (e.g., TP53 sequencing, Western blotting).
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effects of MDM2 inhibitors on cancer cells.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MDM2 inhibitors (Milademetan, Nutlin-3a, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 and MDM2 Expression
Objective: To analyze the protein expression levels of p53 and MDM2 in response to MDM2 inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the MDM2 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels.
Sanger Sequencing for TP53 Mutation Analysis
Objective: To identify mutations in the TP53 gene in resistant cell lines.
Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the exons of the TP53 gene using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform a cycle sequencing reaction using a BigDye Terminator kit.
-
Sequence Analysis: Run the sequencing products on a capillary electrophoresis-based genetic analyzer.
-
Mutation Detection: Align the obtained sequences with the reference TP53 sequence to identify any mutations.
Visualizing Signaling Pathways and Workflows
To further elucidate the complex interactions involved in Milademetan's mechanism of action and resistance, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of Milademetan.
Caption: Key mechanisms of resistance to Milademetan.
Caption: Workflow for evaluating drug resistance.
Conclusion
The development of resistance to this compound, primarily through acquired TP53 mutations, represents a significant hurdle in its clinical application. A thorough understanding of this and other potential resistance mechanisms is crucial for the development of rational combination therapies and strategies to overcome resistance. This guide provides a framework for researchers to comparatively evaluate the resistance profiles of Milademetan and other MDM2 inhibitors, supported by robust experimental protocols and visualizations of the underlying biological processes. Further head-to-head preclinical and clinical studies are warranted to delineate the nuanced differences in resistance mechanisms among various MDM2 inhibitors and to identify predictive biomarkers to guide patient selection and treatment strategies.
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twistbioscience.com [twistbioscience.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. targetedonc.com [targetedonc.com]
Safety Operating Guide
A Guide to the Safe Disposal of Milademetan Tosylate Hydrate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Milademetan tosylate hydrate, a specific and orally active MDM2 inhibitor used in cancer research.[1][2][3] Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Hazard Summary
This compound presents several hazards that must be considered during handling and disposal.[4] A summary of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is provided in the table below.[4]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Disposal Procedures
The primary directive for the disposal of this compound is to prevent its release into the environment.[4] This is due to its high toxicity to aquatic organisms.[4] The recommended procedure is to dispose of the compound and its container at an approved waste disposal plant.[4]
Step-by-Step Disposal Workflow:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Containment: Should a spill occur, it is crucial to collect the spillage.[4] Avoid washing the substance down the drain.
-
Waste Collection:
-
Solid Waste: Collect unadulterated or spilled solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, wipes) should also be placed in a sealed, labeled hazardous waste container.
-
Unused Product: Unwanted or expired this compound should remain in its original or a suitable, labeled container.
-
-
Waste Segregation: Store the waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:[4]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
-
Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[4]
-
Skin Contact: Thoroughly rinse the affected skin with water. Remove contaminated clothing and shoes and consult a physician.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[4]
By adhering to these safety protocols and disposal procedures, laboratory professionals can handle this compound responsibly, ensuring both personal safety and environmental protection.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Milademetan Tosylate Hydrate
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Milademetan tosylate hydrate must adhere to stringent safety protocols due to its classification as an acute oral toxicant and a substance highly toxic to aquatic life. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
Hazard Classification and Required PPE
This compound is classified as "Acute toxicity, Oral (Category 4)," "Acute aquatic toxicity (Category 1)," and "Chronic aquatic toxicity (Category 1)".[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory for all personnel handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and dust. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol or dust generation. | To prevent inhalation of the substance. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
| Procedure | Guideline | Rationale |
| Handling | Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area or in a chemical fume hood. | To minimize direct exposure to the compound. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | To prevent degradation of the compound and accidental release. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion. |
Emergency and First Aid Measures
Immediate and appropriate response to accidental exposure is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Disposal Plan
Due to its high aquatic toxicity, this compound and its containers require special disposal procedures to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Compound | Dispose of in accordance with local, state, and federal regulations for hazardous waste. |
| Contaminated Materials (e.g., gloves, lab coats) | Dispose of as hazardous waste in a sealed, labeled container. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of in accordance with local regulations. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
